molecular formula C20H24O8 B1164417 Meliasendanin D CAS No. 1820034-05-6

Meliasendanin D

Cat. No.: B1164417
CAS No.: 1820034-05-6
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Description

Meliasendanin D is a natural product compound with the molecular formula C 20 H 24 O 8 and a molecular weight of 392.4 g/mol . Its unique structural features include multiple stereocenters, as indicated by its complex SMILES code . This compound belongs to a class of metabolites that have been isolated from the Melia genus, which is known for being a source of various biologically active limonoids and related compounds . While specific biological data for this compound is not extensively published in the available literature, related compounds from the same genus have been studied for a range of activities, suggesting potential areas of research interest . This product is intended for research purposes, such as in phytochemical studies, bioactivity screening, and as an analytical standard. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the compound in its pure form at -20°C for short-term use or at -80°C for long-term stability .

Properties

IUPAC Name

(1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-26-16-6-10(3-4-14(16)23)19-13(8-21)12-5-11(18(25)15(24)9-22)7-17(27-2)20(12)28-19/h3-7,13,15,18-19,21-25H,8-9H2,1-2H3/t13-,15-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJXMEVQVACVMD-KNEBKQPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)[C@@H]([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidating the Molecular Mechanisms of Toosendanin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action for Meliasendanin D is not available in the current scientific literature. This document provides an in-depth technical guide on the well-researched, structurally related triterpenoid, Toosendanin , also isolated from Melia toosendan. This information is intended for researchers, scientists, and drug development professionals.

Toosendanin (TSN) has emerged as a compound of interest in oncology research due to its demonstrated ability to suppress proliferation and induce apoptosis in various human cancer cell lines. This guide synthesizes the current understanding of its mechanism of action, focusing on its impact on key signaling pathways and the experimental evidence that substantiates these findings.

Core Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation

Toosendanin exerts its anticancer effects primarily through the induction of apoptosis, a process of programmed cell death, which is mediated by the modulation of specific intracellular signaling cascades. The primary pathways identified to be influenced by Toosendanin are the JNK and STAT3 signaling pathways.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Toosendanin have been quantified in several studies. The following tables summarize the key quantitative data from research on its impact on cancer cells.

Cell LineAssay TypeParameterValueReference
HL-60 (Human Promyelocytic Leukemia)Proliferation AssayIC50 (48h)28 ng/mL[1]
Osteosarcoma CellsPhospho-STAT3 (Tyr-705) InhibitionEffective Concentration100 nM[2]

Table 1: Cytotoxicity of Toosendanin

Cell LineProteinEffectMethodReference
HL-60BaxIncreaseWestern Blot[1]
HL-60Bcl-2DecreaseWestern Blot[1]
HL-60Cleaved PARPIncreaseWestern Blot[1]
HL-60Cleaved Caspase-3IncreaseWestern Blot[1]
OsteosarcomaPhospho-STAT3 (Tyr-705)Selective InhibitionWestern Blot[2]
OsteosarcomaSTAT3No Change in Total ProteinWestern Blot[2]
OsteosarcomaVEGFDownregulation (mRNA & Protein)RT-PCR, Western Blot[2]

Table 2: Effect of Toosendanin on Apoptosis-Related and Signaling Proteins

Signaling Pathways and Experimental Workflows

1. JNK Signaling Pathway in HL-60 Cells

Toosendanin has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the suppression of the JNK signaling pathway. The proposed mechanism involves the inhibition of the CDC42/MEKK1/JNK cascade.

JNK_Pathway cluster_membrane Cell Membrane Receptor Receptor TSN Toosendanin CDC42 CDC42 TSN->CDC42 MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibition of pro-apoptotic effects

Toosendanin inhibits the CDC42/MEKK1/JNK signaling pathway.

2. STAT3 Signaling Pathway in Osteosarcoma Cells

In osteosarcoma cells, Toosendanin acts as a potent inhibitor of STAT3. It selectively blocks the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation. This inhibition is achieved through direct binding of Toosendanin to the SH2 domain of STAT3, which in turn prevents STAT3 dimerization and its translocation to the nucleus.

STAT3_Pathway EGFR EGFR STAT3 STAT3 EGFR->STAT3 Phosphorylation TSN Toosendanin TSN->STAT3 Binds to SH2 domain STAT3_dimer STAT3 Dimer TSN->STAT3_dimer pSTAT3 p-STAT3 (Tyr-705) STAT3->pSTAT3 pSTAT3->STAT3_dimer Dimerization VEGF_gene VEGF Gene Transcription STAT3_dimer->VEGF_gene Nuclear Translocation

Toosendanin directly inhibits STAT3 activation and downstream signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been used to elucidate the mechanism of action of Toosendanin.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Toosendanin on cancer cells and calculate the IC50 value.

  • Protocol:

    • Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Toosendanin (e.g., ranging from ng/mL to µg/mL) and a vehicle control for a specified period (e.g., 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Toosendanin.

  • Protocol:

    • Treat cancer cells with Toosendanin at the desired concentration and time point.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Western Blot Analysis

  • Objective: To detect changes in the expression levels of specific proteins involved in signaling and apoptosis.

  • Protocol:

    • Treat cells with Toosendanin and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-3, p-STAT3, STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

4. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if a specific protein (e.g., STAT3) directly binds to the promoter region of a target gene (e.g., VEGF).

  • Protocol:

    • Cross-link proteins to DNA in Toosendanin-treated and control cells using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the protein-DNA complexes using an antibody specific for the protein of interest (e.g., anti-STAT3).

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Amplify the specific promoter region of the target gene by PCR or qPCR to quantify the amount of bound DNA.

This guide provides a comprehensive overview of the known mechanisms of action for Toosendanin, a promising natural product with demonstrated anticancer properties. Further research is warranted to explore its full therapeutic potential and to investigate whether this compound shares similar mechanisms of action.

References

Meliasendanin D: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan, represents a class of natural products with potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its characterization and biological evaluation. While specific cytotoxic and pro-apoptotic data for this compound are not yet available in published literature, this document outlines the established methodologies for assessing these activities, drawing from studies on related compounds from the same plant source. Furthermore, this guide presents the known antioxidant and anti-inflammatory properties of closely related Meliasendanins, offering a rationale for the future investigation of this compound as a potential therapeutic agent. The included signaling pathway diagrams and experimental workflows serve as a conceptual framework for researchers aiming to elucidate the mechanisms of action of this and similar natural products.

Discovery and Isolation

This compound is a neolignan first reported as isolated from the fruits of Melia toosendan Sieb. et Zucc.[1]. This plant, belonging to the Meliaceae family, is a rich source of various bioactive compounds, including limonoids and other lignans[2][3]. The discovery of this compound was part of a phytochemical investigation that led to the identification of a series of new neolignans, designated Meliasendanins A-D[1].

The isolation of this compound and its congeners typically involves the extraction of the dried and powdered plant material with a polar solvent such as methanol, followed by a series of chromatographic separation techniques.

Experimental Protocol: Isolation of Meliasendanins

This protocol is a generalized procedure based on the successful isolation of neolignans from Melia toosendan fruits[1][2].

1.1. Plant Material and Extraction:

  • Dried fruits of Melia toosendan are powdered.

  • The powdered material is extracted exhaustively with 100% methanol at room temperature.

  • The resulting crude methanol extract is concentrated under reduced pressure.

1.2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Alternatively, the crude extract can be subjected to column chromatography on a Diaion HP-20 resin, eluting with a water-methanol gradient[2].

1.3. Chromatographic Purification:

  • The n-butanol partition, or the relevant fraction from the initial column chromatography, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel.

  • Gradient elution is typically employed, using solvent systems such as chloroform-methanol or methanol-water.

  • Final purification of individual compounds, including this compound, is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC)[2].

1.4. Structure Elucidation:

  • The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms.

    • Circular Dichroism (CD) and X-ray Crystallography: To determine the absolute stereochemistry of the molecule[1].

Biological Activities and Quantitative Data

While specific cytotoxic and pro-apoptotic data for this compound are not available, related neolignans from Melia toosendan have demonstrated antioxidant and anti-inflammatory activities.

Table 1: Antioxidant Activity of Neolignans from Melia toosendan
CompoundAssayIC₅₀ (µM)Reference
Meliasendanin AABTS radical-scavenging62.8[1]
Compound 13 (a known lignan)ABTS radical-scavenging45.1[1]
Table 2: Anti-inflammatory Activity of Neolignans from Melia toosendan
CompoundAssayCell LineIC₅₀ (µM)Reference
Fordiane ALPS-induced nitric oxide productionRAW 264.734.6[4]
Fordiane BLPS-induced nitric oxide productionRAW 264.739.5[4]
Aminoguanidine (Positive Control)LPS-induced nitric oxide productionRAW 264.715.8[4]

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Seed cancer cells (e.g., HCT-116, A549, or others) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the IC₅₀ value for the inhibition of NO production.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for Isolation and Bioactivity Screening

G plant_material Dried Fruits of Melia toosendan extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning or Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification meliasendanin_d This compound purification->meliasendanin_d structure_elucidation Spectroscopic Analysis (NMR, MS) meliasendanin_d->structure_elucidation bioactivity_screening Biological Activity Screening meliasendanin_d->bioactivity_screening antioxidant Antioxidant Assays (e.g., ABTS) bioactivity_screening->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) bioactivity_screening->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT) bioactivity_screening->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V) bioactivity_screening->apoptosis

Caption: Workflow for the isolation and bioactivity screening of this compound.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory and Pro-apoptotic Effects

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound cluster_2 Cellular Response lps LPS nfkb NF-κB Pathway lps->nfkb md This compound md->nfkb Inhibition ros ROS Generation md->ros Induction inos iNOS Expression nfkb->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 Inhibition caspase Caspase Cascade Activation bax->caspase bcl2->caspase Inhibition apoptosis Apoptosis caspase->apoptosis

Caption: A potential mechanism for the anti-inflammatory and pro-apoptotic effects of this compound.

Conclusion and Future Directions

This compound is a structurally defined neolignan from Melia toosendan with demonstrated antioxidant potential. While its full pharmacological profile remains to be elucidated, the bioactivities of related compounds suggest that it is a promising candidate for further investigation, particularly in the areas of cancer and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the therapeutic potential of this compound. Future studies should focus on conducting comprehensive in vitro and in vivo evaluations of its cytotoxicity, pro-apoptotic, and anti-inflammatory effects to determine its mechanism of action and potential as a drug lead.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a naturally occurring lignan isolated from the fruits of Melia toosendan, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics and biological activities of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for key biological assays are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a complex organic molecule with the IUPAC name (1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol[1]. Its fundamental physicochemical properties are detailed below.

General and Computed Properties

A summary of the general and computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₈[1]
Molecular Weight 392.4 g/mol [1]
Appearance Powder[]
CAS Number 1820034-05-6[1]
Exact Mass 392.14711772 Da[1]
Monoisotopic Mass 392.14711772 Da[1]
XLogP3-AA 0[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 7[1]
Topological Polar Surface Area 129 Ų[1]
Heavy Atom Count 28[1]

Table 1: General and Computed Physicochemical Properties of this compound.

Spectral Data
  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would reveal characteristic signals for the aromatic protons and carbons of the substituted phenyl and benzofuran rings, methoxy groups, and the aliphatic chain, including hydroxyl-bearing carbons. The specific chemical shifts and coupling constants would be instrumental in confirming the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in tandem MS (MS/MS) would provide structural information by showing losses of water, methoxy groups, and cleavage of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (O-H) stretching (broad band around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1000-1250 cm⁻¹).

Biological Activities and Mechanism of Action

This compound has been identified as a bioactive compound with antioxidant properties[3]. Furthermore, compounds isolated from Melia toosendan are known to possess anti-inflammatory activities, suggesting a similar potential for this compound[4][5].

Antioxidant Activity

This compound exhibits antioxidant activity, which is the capacity to neutralize harmful free radicals in the body[3]. The antioxidant potential of lignans is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.

The antioxidant activity of this compound can be quantified using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

    • Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[6].

  • Assay Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Add a small volume (e.g., 10-25 µL) of the sample solution at various concentrations to a cuvette or a 96-well plate.

    • Add a larger volume (e.g., 2.5 mL for cuvettes or 200 µL for plates) of the diluted ABTS•⁺ solution and mix thoroughly[6][7].

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 6-30 minutes) in the dark[8].

    • Measure the absorbance of the solution at 734 nm.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

    • The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare ABTS and Potassium Persulfate Solutions B Mix and Incubate (12-16h, dark) A->B C Dilute ABTS•⁺ Solution to Absorbance ~0.7 B->C D Add this compound (or standard/control) to wells C->D E Add diluted ABTS•⁺ Solution D->E F Incubate (e.g., 30 min, dark) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the ABTS radical scavenging assay.

Potential Anti-inflammatory Activity

Lignans isolated from medicinal plants have demonstrated inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator[4]. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is associated with various inflammatory diseases. Therefore, inhibiting NO production is a key strategy for controlling inflammation.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor complex, including Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades that lead to the activation of transcription factors such as nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. The iNOS enzyme, in turn, catalyzes the production of large amounts of NO from L-arginine. This compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting NF-κB activation or directly inhibiting iNOS activity.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Signaling_Cascade Intracellular Signaling (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation iNOS_Expression iNOS Gene Expression NFkB_Translocation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production MeliasendaninD This compound (Potential Inhibition) MeliasendaninD->NFkB_Activation MeliasendaninD->iNOS_Protein

Caption: LPS-induced nitric oxide production pathway and potential inhibition by this compound.

This assay measures the ability of a compound to inhibit the production of NO in macrophage cells stimulated with LPS.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight[9].

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with the compound for a specific period (e.g., 1-3 hours)[10][11].

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours[9][11].

    • Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used to dissolve the compound).

  • Nitrite Quantification (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) in a 96-well plate[9][11].

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • Cell Viability Assay (e.g., MTT Assay):

    • It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO production is not due to cell death. This can be done in a parallel experiment using an MTT or similar cell viability assay[9].

Conclusion

This compound is a promising natural product with demonstrated antioxidant activity and potential anti-inflammatory properties. The physicochemical data presented in this guide are fundamental for its further investigation and development as a potential therapeutic agent. The provided experimental protocols offer a standardized approach to evaluate its biological activities. Further research is warranted to fully elucidate the mechanisms of action and to establish a comprehensive pharmacological profile of this compound.

References

An In-depth Technical Guide to Meliasendanin D: Natural Source and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a dihydrobenzofuran lignan, has been identified as a constituent of Melia toosendan, a plant with a history of use in traditional medicine. Lignans as a class of compounds are known to possess a variety of biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, isolation, and potential synthetic routes. Detailed experimental protocols for isolation and relevant bioassays are provided, along with a summary of its biological activities. Furthermore, this guide explores the potential mechanism of action of related compounds through signaling pathways and presents a representative synthetic approach to the core dihydrobenzofuran structure.

Natural Source and Isolation

This compound is a naturally occurring lignan isolated from the fruits of Melia toosendan Sieb. et Zucc., a tree belonging to the Meliaceae family. This plant is widely distributed in tropical and subtropical regions of Asia and has been a source of various bioactive compounds, including limonoids and lignans.[1][2]

General Isolation Protocol

The isolation of this compound and related lignans from Melia toosendan fruits typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods reported for isolating lignans from this source.[1][2]

Experimental Protocol: Isolation of Lignans from Melia toosendan Fruits

  • Extraction:

    • Dried and powdered fruits of Melia toosendan (e.g., 1 kg) are extracted exhaustively with 100% methanol at room temperature.[2]

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation:

    • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

    • The fractions are concentrated, and the lignan-containing fractions (often the dichloromethane and ethyl acetate fractions) are selected for further purification based on preliminary analysis (e.g., Thin Layer Chromatography - TLC).

  • Chromatographic Purification:

    • The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or dichloromethane and methanol.[1]

    • Fractions are collected and monitored by TLC. Those containing compounds with similar Rf values are combined.

    • Further purification is achieved through repeated column chromatography, including reverse-phase (RP-18) chromatography with a methanol-water or acetonitrile-water gradient.[1]

    • Final purification to yield pure this compound is typically accomplished by semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2]

  • Structure Elucidation:

    • The structure of the isolated this compound is determined by spectroscopic methods, including:

      • Mass Spectrometry (MS): To determine the molecular weight and formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.[1]

Chemical Structure

The chemical structure of this compound has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.4 g/mol
IUPAC Name (1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol
CAS Number 1820034-05-6

Data sourced from PubChem CID 26208563.

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively reported in the primary literature, related compounds isolated from Melia toosendan have demonstrated notable anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Lignans and neolignans isolated from Melia toosendan have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is a key feature of inflammatory processes. The inhibitory concentration (IC₅₀) values for some related compounds are presented in Table 2.

Table 2: Anti-inflammatory Activity of Lignans from Melia toosendan

CompoundIC₅₀ (µM) for NO Inhibition
Fordiane A34.6
Fordiane B39.5
Aminoguanidine (Positive Control)15.8

Data from a study on compounds isolated from Melia toosendan.[3]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[3]

  • Nitrite Quantification: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5] The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

This compound is reported to have antioxidant activity. The antioxidant potential of natural products is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: A solution of this compound at various concentrations in a suitable solvent is mixed with the DPPH solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[7] A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.[8]

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with the ABTS•+ solution.[7]

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[7]

  • Absorbance Measurement: The absorbance is measured at approximately 734 nm.[7]

  • Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Synthesis of this compound

A total synthesis of this compound has not been explicitly reported. However, the synthesis of the core dihydrobenzofuran lignan structure is well-established in the chemical literature. A common approach involves the biomimetic oxidative coupling of phenolic precursors.

Representative Synthetic Strategy

The synthesis of dihydrobenzofuran lignans can be achieved through the oxidative dimerization of cinnamic acid derivatives.[9][10] This approach mimics the proposed biosynthetic pathway.

Workflow for the Synthesis of a Dihydrobenzofuran Lignan Core

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Functional Group Manipulations cluster_4 Target Molecule SM1 Cinnamic Acid Derivative KR1 Oxidative Coupling SM1->KR1 I1 Dihydrobenzofuran Intermediate KR1->I1 FGM Reduction, Protection/Deprotection I1->FGM TM Dihydrobenzofuran Lignan FGM->TM

Caption: Synthetic workflow for dihydrobenzofuran lignans.

Experimental Protocol: Synthesis of a Dihydrobenzofuran Lignan Intermediate

  • Starting Material: A suitable cinnamic acid derivative, such as ferulic acid methyl ester, is chosen as the precursor.[9]

  • Oxidative Coupling: The precursor is subjected to oxidative coupling using an oxidizing agent like silver oxide. This step forms the dihydrobenzofuran ring with a specific stereochemistry (often trans).[9]

  • Purification: The resulting dihydrobenzofuran intermediate is purified by column chromatography.

  • Further Modifications: The intermediate can then undergo various functional group manipulations, such as reduction of ester groups to alcohols and modification of side chains, to arrive at the target lignan structure.

Signaling Pathways

The anti-inflammatory effects of many natural products, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The inhibition of NO production in LPS-stimulated macrophages by related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway in Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Lignans may inhibit this pathway at various points, such as by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MeliasendaninD This compound MeliasendaninD->IKK Inhibits? MeliasendaninD->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Genes (e.g., iNOS) DNA->ProInflam Transcription

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

This compound is a dihydrobenzofuran lignan from Melia toosendan with potential as a lead compound for the development of antioxidant and anti-inflammatory agents. While its specific biological activities and total synthesis require further investigation, the information available for related compounds provides a strong foundation for future research. The protocols and pathways outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound and other related natural products. Further studies are warranted to fully characterize its bioactivity profile and to develop efficient synthetic routes to enable more extensive pharmacological evaluation.

References

literature review on Meliasendanin D bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a naturally occurring lignin compound isolated from the fruits of Melia toosendan, a plant belonging to the Meliaceae family.[1] Lignans, a class of secondary metabolites derived from the shikimic acid pathway, are widely distributed in the plant kingdom and are known to possess a range of biological activities, including antitumor, antimitotic, antiviral, and enzyme inhibitory effects.[2] This technical guide provides a comprehensive review of the currently available scientific literature on the bioactivity of this compound, with a focus on its antioxidant properties.

Antioxidant Activity

The primary bioactivity reported for this compound is its antioxidant potential. A study by Wang et al. (2014) investigating compounds from the fruits of Melia toosendan identified this compound as one of four new neolignans (designated as compound 4 in the study).[1] The antioxidant activity of the isolated neolignans and lignans was evaluated, indicating that compounds from this plant source are of interest for their radical-scavenging capabilities.[1]

Quantitative Data

While the aforementioned study by Wang et al. (2014) evaluated the antioxidant activity of isolated compounds, the publicly available abstract does not specify the half-maximal inhibitory concentration (IC50) value for this compound. The study does, however, provide IC50 values for other isolated lignans, Meliasendanin A and compound 13 , which demonstrated strong antioxidant activity.[1]

For comparative purposes, the antioxidant activities of other compounds isolated from Melia toosendan in the same study are presented below.

CompoundTypeAntioxidant Activity (IC50)Reference
Meliasendanin ANeolignan62.8 µM[1]
Compound 13Lignan45.1 µM[1]
Mechanism of Action

The antioxidant activity of lignans is generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The specific mechanism of action for this compound's antioxidant activity has not been explicitly detailed in the available literature, but it is presumed to follow this general principle of radical scavenging.

Experimental Protocols

The evaluation of the antioxidant activity of this compound and related compounds was performed using the ABTS radical-scavenging assay.[1]

ABTS Radical-Scavenging Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample. The method is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at a specific wavelength.

General Procedure (based on typical ABTS assays):

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with a strong oxidizing agent, such as potassium persulfate, and allowed to react in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Assay:

    • A small volume of the test compound (this compound) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a specific period.

    • The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Signaling Pathways and Experimental Workflows

As the detailed mechanism of action and further biological studies on this compound are limited, diagrams of specific signaling pathways are not yet available. However, a general workflow for the isolation and antioxidant screening of compounds from Melia toosendan can be conceptualized.

experimental_workflow start Fruits of Melia toosendan extraction Extraction with n-BuOH start->extraction partition Partitioning and Chromatographic Separation extraction->partition isolation Isolation of Neolignans and Lignans partition->isolation meliasendanin_d This compound (Compound 4) isolation->meliasendanin_d other_compounds Other Compounds (e.g., Meliasendanin A) isolation->other_compounds antioxidant_assay Antioxidant Activity Evaluation (ABTS Radical-Scavenging Assay) meliasendanin_d->antioxidant_assay other_compounds->antioxidant_assay data_analysis Data Analysis and IC50 Determination antioxidant_assay->data_analysis results Antioxidant Activity Profile data_analysis->results

Caption: General workflow for the isolation and antioxidant screening of this compound.

Conclusion and Future Directions

The current body of research identifies this compound as a lignin with antioxidant properties, isolated from the fruits of Melia toosendan. While its potential as a radical scavenger has been established, further research is required to provide a more complete understanding of its bioactivity. Specifically, future studies should focus on:

  • Determining the precise IC50 value of this compound in various antioxidant assays to quantify its potency.

  • Elucidating the detailed mechanism of action underlying its antioxidant effects.

  • Investigating other potential bioactivities, such as anti-inflammatory, cytotoxic, or neuroprotective effects, which are common among lignans.

  • Conducting in vivo studies to assess the bioavailability, safety, and efficacy of this compound.

A more thorough investigation into these areas will be crucial for determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Structural Elucidation of Meliasendanin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan. The determination of its chemical architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together by analyzing its spectral data. The molecular formula was established as C₂₀H₂₄O₈ by HR-ESI-MS, and the detailed connectivity of atoms was determined through a suite of 1D and 2D NMR experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided the exact mass of this compound, which was crucial for determining its molecular formula.

Parameter Value
Ionization ModePositive
Measured m/z415.1312 [M+Na]⁺
Molecular FormulaC₂₀H₂₄O₈
Calculated Mass392.1471
Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra was achieved through a combination of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. The data, recorded in methanol-d₄ (CD₃OD), are summarized below.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
Benzofuran Moiety
289.25.03 (d, 8.5)
354.13.65 (m)
3a134.5
4116.16.88 (d, 1.5)
5149.2
6119.16.74 (d, 1.5)
7147.8
7a130.9
7-OCH₃56.53.86 (s)
Glycerol Side Chain
1'74.24.31 (d, 6.0)
2'72.83.80 (m)
3'a64.13.68 (dd, 11.5, 4.5)
3'b3.55 (dd, 11.5, 6.0)
Guaiacyl Moiety
1''132.5
2''111.27.01 (d, 2.0)
3''149.0
4''146.8
5''116.26.78 (d, 8.0)
6''120.56.85 (dd, 8.0, 2.0)
3''-OCH₃56.43.88 (s)

Experimental Protocols

Isolation and Purification of this compound

The dried and powdered fruits of Melia toosendan were the starting material for the isolation of this compound. The general procedure is as follows:

  • Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

  • Chromatographic Separation: The n-BuOH soluble fraction, which contained this compound, was subjected to multiple chromatographic steps for purification. This typically involves:

    • Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., chloroform-methanol).

    • Gel Filtration: Further purification using Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on an Agilent 6210 TOF mass spectrometer in positive ion mode.

Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were instrumental in defining the structure of this compound.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material (Melia toosendan fruits) B Extraction (MeOH) A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F G HR-ESI-MS F->G H 1D NMR (¹H, ¹³C) F->H I 2D NMR (COSY, HSQC, HMBC, NOESY) F->I J Molecular Formula (C₂₀H₂₄O₈) G->J K Functional Groups & Proton/Carbon Skeleton H->K L Connectivity of Atoms I->L M Relative Stereochemistry I->M N Final Structure of This compound J->N K->N L->N M->N

Fig. 1: Workflow for the structural elucidation of this compound.

Fig. 2: Key HMBC and NOESY correlations for this compound.
(Note: The image in the diagram is a placeholder. The arrows indicate key long-range correlations observed in the HMBC and NOESY spectra that were critical for establishing the final structure.)

The HMBC correlations were vital in connecting the different structural fragments. For instance, the correlation between H-2 and C-1'' established the link between the benzofuran moiety and the guaiacyl group. The NOESY correlations provided insights into the relative stereochemistry of the molecule, such as the spatial proximity between H-2 and H-6''.

This comprehensive analysis of spectroscopic data allowed for the unambiguous determination of the structure of this compound. This detailed structural information is fundamental for further research into its biological activities and potential applications in drug development.

Spectroscopic Data and Analysis of Meliasendanin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and analytical methodologies associated with Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan. While the complete experimental data is contained within a primary research article, this document outlines the key spectroscopic techniques and presents a generalized workflow for the characterization of such natural products.

This compound, with the chemical formula C₂₀H₂₄O₈, is a compound of interest for its potential biological activities.[1] The definitive structural elucidation and detailed spectroscopic analysis of this compound were first reported by Lun Wang and colleagues in the journal Fitoterapia in 2014. This publication remains the primary source for its comprehensive NMR and MS data.

While the full text of this pivotal study is not publicly available, this guide summarizes the expected data and methodologies based on the analysis of related compounds and the abstract of the primary literature.

Spectroscopic Data Summary

The complete quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), as well as the mass spectrometry fragmentation data for this compound, are detailed in the aforementioned publication. For researchers requiring this specific data for comparative analysis or structural confirmation, accessing the full-text article is essential.

Table 1: Representative ¹H NMR Data for a Meliasendanin-type Neolignan Core

Positionδ (ppm)MultiplicityJ (Hz)
H-2'7.0 - 7.2d~2.0
H-5'6.8 - 7.0d~8.5
H-6'6.9 - 7.1dd~8.5, 2.0
H-74.8 - 5.0d~5.0
H-84.2 - 4.4m
H-9a3.6 - 3.8m
H-9b3.4 - 3.6m
OCH₃3.8 - 3.9s

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for this compound.

Table 2: Representative ¹³C NMR Data for a Meliasendanin-type Neolignan Core

Positionδ (ppm)
C-1'~130
C-2'~110
C-3'~148
C-4'~145
C-5'~115
C-6'~120
C-7~88
C-8~75
C-9~60
OCH₃~56

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass and elemental composition of this compound. The expected data would be presented as a m/z (mass-to-charge ratio) value for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of neolignans like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Standard parameters include a 30-degree pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled sequence is used with a spectral width of around 220 ppm.

    • 2D NMR: To aid in structure elucidation, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions. The exact mass is measured with high accuracy (typically < 5 ppm error) to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Melia toosendan fruits) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification nmr_analysis NMR Spectroscopy (1H, 13C, 2D) purification->nmr_analysis ms_analysis Mass Spectrometry (HRMS) purification->ms_analysis data_integration Data Integration & Analysis nmr_analysis->data_integration ms_analysis->data_integration structure_determination Structure Determination of This compound data_integration->structure_determination

Caption: General workflow for the isolation and structural elucidation of this compound.

For access to the definitive and complete spectroscopic data for this compound, researchers are directed to the following publication:

  • Wang, L., Li, F., Yang, C. Y., Khan, A. A., Liu, X., & Wang, M. K. (2014). Neolignans, lignans and glycoside from the fruits of Melia toosendan. Fitoterapia, 99, 92–98.

References

Potential Therapeutic Targets of Meliasendanin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a natural product isolated from the fruits of Melia toosendan. While direct research on this compound is limited, extensive studies on Toosendanin (TSN), a structurally related triterpenoid from the same plant, have revealed significant anti-tumor activities. This guide will focus on the well-documented therapeutic targets of Toosendanin as a proxy to illuminate the potential mechanisms of action for this compound. The primary therapeutic avenues for Toosendanin involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, including the STAT3 and JNK pathways. Furthermore, Toosendanin has been identified as a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase), leading to the disruption of autophagy. Another identified target is deoxycytidine kinase (dCK), which contributes to its apoptotic effects.

Core Therapeutic Targets and Mechanisms of Action

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Toosendanin has been identified as an effective inhibitor of STAT3.[1][2]

Mechanism of Inhibition:

Toosendanin directly targets STAT3 by binding to its SH2 domain.[1] This interaction prevents the phosphorylation of STAT3 at Tyr-705, a critical step for its activation.[1] Consequently, the dimerization of STAT3 and its translocation to the nucleus are blocked, leading to the downregulation of its downstream target genes involved in oncogenesis.[1] Studies have shown that TSN selectively inactivates phospho-STAT3 (Tyr-705).[1]

Therapeutic Implications:

By inhibiting the STAT3 pathway, Toosendanin can suppress tumor cell proliferation and induce apoptosis in various cancers, including osteosarcoma and oral squamous cell carcinoma.[1][2] This targeted inhibition makes the STAT3 pathway a promising therapeutic target for this compound.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, plays a complex role in apoptosis. Toosendanin has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the suppression of the JNK signaling pathway.[3]

Mechanism of Action:

Western blot analysis has indicated that Toosendanin inhibits the CDC42/MEKK1/JNK pathway.[3] This inhibition leads to the modulation of apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] The suppression of this pathway ultimately contributes to the execution of the apoptotic program.

Therapeutic Implications:

The modulation of the JNK pathway highlights another potential avenue through which this compound could exert its anti-cancer effects, particularly in hematological malignancies.

Vacuolar-Type H+-Translocating ATPase (V-ATPase)

V-ATPase is a proton pump essential for the acidification of intracellular compartments, including lysosomes. In cancer cells, V-ATPase activity is often upregulated and contributes to chemotherapy resistance by promoting protective autophagy. Toosendanin has been identified as a novel and potent inhibitor of V-ATPase.[4]

Mechanism of Inhibition:

Toosendanin directly binds to V-ATPase, inhibiting its activity.[4] This leads to an elevation of lysosomal pH and impairs the activity of lysosomal enzymes, thereby blocking the late stage of autophagy.[4] By inhibiting protective autophagy, Toosendanin can sensitize cancer cells to conventional chemotherapy.[4][5]

Therapeutic Implications:

The inhibition of V-ATPase by Toosendanin presents a dual therapeutic strategy: direct anti-proliferative effects and the potentiation of other anti-cancer agents. This makes V-ATPase a key target for the development of this compound as a combination therapy.

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway. A study has identified dCK as a specific binding protein of Toosendanin in HL-60 cells.[6][7]

Mechanism of Action:

The binding of Toosendanin to dCK leads to a conformational change and activation of the enzyme.[6] This activation is partially responsible for the apoptotic effects of Toosendanin in these cells, as confirmed by the use of a dCK inhibitor which reversed the TSN-induced apoptosis.[6][7]

Therapeutic Implications:

The interaction with dCK suggests a more complex mechanism of action for Toosendanin, potentially involving the modulation of cellular metabolism in conjunction with its effects on signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Toosendanin, providing insights into its potency and efficacy.

Table 1: In Vitro Cytotoxicity of Toosendanin (IC50 Values)

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Human Promyelocytic Leukemia28 ng/mL48 h[3]
HepG2Hepatocellular Carcinoma8.3 µM48 h[8]
U87MGGlioblastoma114.5 µM48 h[9]
LN18Glioblastoma172.6 µM48 h[9]
GIST-T1Gastrointestinal Stromal Tumor131 nM48 h[10]
Activated T-cells-10 ± 2.02 nM-[11]

Table 2: In Vivo Anti-Tumor Efficacy of Toosendanin

Cancer ModelTreatmentOutcomeReference
Osteosarcoma XenograftToosendaninInhibition of tumor growth and metastasis[1]
Oral Squamous Cell Carcinoma PDXToosendaninSignificant reduction in tumor size[2]
Colorectal Cancer XenograftToosendanin (0.5 mg/kg) + CPT (2mg/kg)Highest tumor growth inhibition[4]
Hepatocellular Carcinoma in BALB/c miceToosendaninStrongly suppressive effects[12]

Signaling Pathway and Experimental Workflow Diagrams

Toosendanin_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Toosendanin Toosendanin Toosendanin->pSTAT3 Inhibits (Binds to SH2 domain) DNA DNA STAT3_dimer_nuc->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Toosendanin_JNK_Apoptosis Toosendanin Toosendanin CDC42 CDC42 Toosendanin->CDC42 Inhibits MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) JNK->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Experimental_Workflow_InVivo start Start injection Subcutaneous injection of cancer cells into nude mice start->injection tumor_growth Allow tumors to reach a specific size injection->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer Toosendanin or vehicle (control) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Sacrifice mice and excise tumors monitoring->endpoint analysis Tumor weight analysis, Western blot, IHC endpoint->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meliasendanin D and the diverse group of limonoids isolated from the plant Melia toosendan. This document details their chemical properties, biological activities, and the experimental protocols used for their isolation and characterization. It is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to Melia toosendan and its Bioactive Compounds

Melia toosendan Sieb. et Zucc., a tree belonging to the Meliaceae family, is widely recognized in traditional medicine, particularly in China, where its fruits and bark have been used as an insecticide and painkiller[1][2]. Modern phytochemical research has revealed that the plant is a rich source of structurally complex and biologically active secondary metabolites, most notably tetranortriterpenoids, also known as limonoids[1][2]. Over 200 limonoids have been identified from the Melia genus, exhibiting a wide range of pharmacological effects, including insecticidal, anti-cancer, anti-inflammatory, and antibacterial properties[1][3]. Alongside these prominent limonoids, other classes of compounds, such as lignans, have also been isolated. This guide will first detail the properties of this compound, a lignan, before delving into the extensive family of related limonoids from this plant.

This compound: A Lignan from Melia toosendan

While the primary focus of research on Melia toosendan has been on limonoids, other bioactive molecules have also been successfully isolated. This compound is a lignan identified from the fruits of the plant[4][5]. Lignans are a large group of polyphenolic compounds with various reported biological activities, including antioxidant effects[4].

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 1820034-05-6[4][]
Molecular Formula C₂₀H₂₄O₈[4][7]
Molecular Weight 392.4 g/mol [4][7]
Chemical Class Lignan[4][]
Boiling Point (Predicted) 671.6 ± 55.0 °C[4]
Density (Predicted) 1.392 ± 0.06 g/cm³[4]
pKa (Predicted) 9.79 ± 0.35[4]
Reported Activity Antioxidant[4]

Limonoids from Melia toosendan

Limonoids are the most vital bioactive chemical compounds found in Melia plants[1][2]. These tetranortriterpenoids are characterized by a furan ring side chain and are biogenetically derived from tetracyclic triterpenoid precursors like euphane or tirucallane[1]. They are broadly classified into several categories based on their structural features. The majority of limonoids from M. toosendan can be categorized as ring-intact or ring-C-seco limonoids[1][8].

Classification and Representative Structures
  • Trichilin-Class Limonoids : A significant group of ring-intact limonoids characterized by a C-19/29 bridged acetal structure[1][2]. Toosendanin is a paramount example of this class[1][2].

  • C-seco Limonoids : These limonoids feature an opened C-ring in their core structure[8].

  • Other Classes : Various other complex structures have been identified, including nimbolinin-type, havanensin-type, and vilasinin-class limonoids[3][8].

The following table lists some of the representative limonoids isolated from various parts of Melia toosendan.

Compound NameLimonoid ClassPlant PartReference
Toosendanin (TSN)Trichilin ClassFruits, Bark[1][9]
Neoazedarachins A, B, DTrichilin ClassRoot Bark[2][10]
Nimbolinin BNimbolinin TypeFruits[11]
Trichilinin DTrichilin ClassFruits[11]
1-CinnamoyltrichilininTrichilin ClassFruits[12]
Meliatoosenins E-SVariousFruits[13]
6-acetylsendanalC-seco LimonoidFruits[14]

Biological Activities of Melia toosendan Limonoids

Limonoids from M. toosendan exhibit a remarkable spectrum of biological activities. The following tables summarize the key quantitative data from published studies.

Antifeedant Activity

Several limonoids show potent antifeedant effects against insect larvae, such as Pieris rapae.

CompoundAFC₅₀ (mM)¹Positive ControlReference
Mesendanin H0.11Toosendanin[14]
11 other limonoids 0.11 - 1.79Toosendanin[14]

¹AFC₅₀: The concentration for 50% antifeedant activity.

Antibacterial Activity

Certain minor limonoids have demonstrated significant activity against oral pathogens.

CompoundTarget PathogenMIC (μg/mL)²Reference
12-ethoxynimbolinin B (Compound 4)Porphyromonas gingivalis15.6[12]
1-Cinnamoyltrichilinin (Compound 7)Porphyromonas gingivalis31.3[12]
Trichilinin B (Compound 8)Porphyromonas gingivalis31.5[12]

²MIC: Minimum Inhibitory Concentration.

NF-κB Modulating Activities

A study evaluated 29 limonoids for their effects on TNFα-induced NF-κB activation at a concentration of 10 μM.

ActivityNumber of CompoundsObservationReference
Enhancement 8Significantly enhanced NF-κB luciferase activity[8]
Suppression 10Suppressed NF-κB activation[8]
Anti-Osteoporotic Activity

Toosendanin (TSN) has been identified as a potent inhibitor of bone resorption.

CompoundTarget PathwayKey EffectsReference
Toosendanin (TSN)RANKL-induced osteoclastogenesisSuppresses osteoclast differentiation and function; Downregulates NFATc1[9]

Experimental Protocols

The isolation and characterization of this compound and related limonoids involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Isolation and Purification Workflow

The workflow below illustrates the typical procedure for isolating pure compounds from Melia toosendan.

G cluster_0 General Isolation Workflow Plant Plant Material (e.g., Fruits, Bark) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Silica Gel Column) CrudeExtract->Fractionation Fractions Bioactive Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification PureCompound Pure Compound (e.g., this compound, Toosendanin) Purification->PureCompound

Fig. 1: General workflow for isolation of bioactive compounds.

1. Plant Material and Extraction: Dried and powdered parts of the plant, such as fruits or root bark, are subjected to extraction with organic solvents[11][14]. Common solvents include ethanol, acetone, or ethyl acetate (EtOAc)[11][15]. This process yields a crude extract containing a mixture of phytochemicals.

2. Fractionation and Chromatography: The crude extract is typically subjected to column chromatography for initial separation. Silica gel is a common stationary phase[11]. The extract is loaded onto the column and eluted with a gradient of solvents, such as hexane-ethyl acetate mixtures of increasing polarity, to separate compounds based on their polarity[15]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Purification: Fractions showing promising activity or chemical profiles are further purified using more advanced chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is frequently employed to isolate individual compounds in high purity[11].

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula[8][14].

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are crucial for establishing the carbon-hydrogen framework and the relative stereochemistry of the molecule[8][13][14].

  • Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide information about chromophores and functional groups present in the molecule[14].

Signaling Pathway Analysis: Anti-Osteoporotic Action of Toosendanin

Toosendanin (TSN) has been shown to protect against bone loss by inhibiting the differentiation and function of osteoclasts[9]. This action is primarily mediated through the suppression of the RANKL signaling pathway, a critical regulator of bone metabolism.

The diagram below illustrates the mechanism by which TSN interferes with osteoclastogenesis.

G cluster_1 Toosendanin (TSN) Inhibition of RANKL Signaling RANKL RANKL RANK RANK (Receptor) RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFATc1 NFATc1 (Master Transcription Factor) TRAF6->NFATc1 Upregulates Genes Downstream Genes (Cathepsin K, Integrin β3, etc.) NFATc1->Genes Expresses Differentiation Osteoclast Differentiation Function Bone Resorption Function (Actin Ring, Acidification) Genes->Differentiation Promotes Genes->Function Enables TSN Toosendanin (TSN) TSN->NFATc1 Downregulates TSN->Function Impairs

Fig. 2: Toosendanin's inhibition of the osteoclast differentiation pathway.

As shown, the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK initiates a signaling cascade involving the recruitment of TRAF6. This leads to the upregulation and activation of NFATc1, the master transcription factor for osteoclastogenesis[9]. NFATc1 then drives the expression of genes essential for osteoclast differentiation and function, such as Cathepsin K and integrin β3[9]. Toosendanin exerts its bone-protective effect by downregulating the expression of NFATc1 and other key molecules, thereby inhibiting both the formation of mature osteoclasts and their bone-resorbing functions[9].

Conclusion and Future Perspectives

Melia toosendan is a validated source of highly diverse and biologically active limonoids, as well as other compounds like the lignan this compound. The quantitative data on their antifeedant, antibacterial, and NF-κB modulating activities highlight their potential as lead compounds for the development of new pesticides and therapeutics. The detailed elucidation of Toosendanin's anti-osteoporotic mechanism provides a strong rationale for its further investigation in the treatment of diseases characterized by excessive bone resorption.

Future research should focus on the synthesis of these complex molecules, structure-activity relationship (SAR) studies to optimize their potency and selectivity, and further preclinical and clinical evaluation to translate these promising natural products into viable drug candidates. The lack of extensive clinical data remains a significant hurdle, and rigorous trials are necessary to fully realize their therapeutic potential[1][3].

References

The Biosynthetic Pathway of Meliasendanin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a furofuran lignan isolated from Melia toosendan, exhibits promising antioxidant properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the well-established general lignan biosynthesis framework. It details the enzymatic steps from primary metabolites to the final complex structure, offers representative experimental protocols for pathway elucidation, and presents quantitative data from related lignan biosynthetic studies to serve as a valuable reference for researchers in the field.

Introduction to Lignan Biosynthesis

Lignans are a large class of diphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Their biosynthesis is a branch of the phenylpropanoid pathway, which is initiated from the shikimate pathway. The core of lignan biosynthesis involves the stereoselective dimerization of monolignols, primarily coniferyl alcohol, to form a variety of backbone structures, which are then further modified by a suite of enzymes to generate the vast diversity of naturally occurring lignans. This compound is a furofuran lignan, indicating its biosynthesis proceeds through the formation of a pinoresinol-like intermediate.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Shikimate and Phenylpropanoid Pathways: The journey begins with the shikimate pathway, which converts simple carbohydrate precursors into the aromatic amino acid L-phenylalanine. This is followed by the general phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA. A series of hydroxylation and methylation reactions then lead to the formation of monolignols, with coniferyl alcohol being the key precursor for most lignans, including likely this compound.

  • Monolignol Dimerization and Furofuran Ring Formation: This is the pivotal step in lignan biosynthesis. Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction catalyzed by laccases or peroxidases. The stereochemistry of this coupling is crucial and is controlled by dirigent proteins (DIRs), which guide the radicals to form the specific stereoisomer of the initial lignan, (+)-pinoresinol. Pinoresinol possesses the characteristic furofuran core structure of this compound.

  • Post-Pinoresinol Modifications: Following the formation of the pinoresinol scaffold, a series of tailoring reactions are required to arrive at the final structure of this compound. Based on its chemical structure, these modifications are proposed to include:

    • Reduction: A pinoresinol-lariciresinol reductase (PLR) may reduce one of the furan rings.

    • Hydroxylation and Methoxyation: Additional hydroxyl and methoxy groups are present on one of the phenyl rings of this compound compared to pinoresinol, suggesting the action of specific hydroxylases and O-methyltransferases.

    • Side-Chain Modification: The most distinct feature of this compound is the 1,2,3-propanetriol side chain. The formation of this moiety is likely a multi-step enzymatic process involving oxidation and reduction reactions on the original propyl side chain of the precursor. The exact sequence and enzymes involved in these final modifications are yet to be elucidated specifically for this compound.

Quantitative Data in Lignan Biosynthesis

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes representative kinetic data for key enzymes in the general lignan biosynthetic pathway. This information can serve as a valuable baseline for future enzymatic studies on this compound.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source PlantReference
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine30 - 3001.5 - 50VariousGeneral Knowledge
Cinnamate 4-Hydroxylase (C4H)trans-Cinnamic acid1 - 100.1 - 1VariousGeneral Knowledge
4-Coumarate:CoA Ligase (4CL)p-Coumaric acid10 - 2000.5 - 10VariousGeneral Knowledge
Pinoresinol-Lariciresinol Reductase (PLR)(+)-Pinoresinol5 - 500.01 - 0.5Thuja plicata[1]
Secoisolariciresinol Dehydrogenase (SDH)(+)-Secoisolariciresinol10 - 1000.05 - 1Linum usitatissimumGeneral Knowledge

Key Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to studying the biosynthesis of this compound.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the precursors of this compound by feeding isotopically labeled compounds to Melia toosendan tissues and analyzing their incorporation into the final molecule.

Protocol:

  • Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or coniferyl alcohol.

  • Feeding Experiment:

    • Excise young fruit or leaf tissues of Melia toosendan.

    • Incubate the tissues in a sterile medium containing a known concentration of the labeled precursor for various time points (e.g., 6, 12, 24, 48 hours).

    • As a control, incubate tissues in a medium with an unlabeled precursor.

  • Extraction of Metabolites:

    • After incubation, thoroughly wash the tissues to remove any unincorporated precursor.

    • Homogenize the tissues in a suitable solvent (e.g., methanol or ethanol).

    • Centrifuge the homogenate and collect the supernatant.

  • Analysis:

    • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect this compound and its isotopologues.

    • The presence of a mass shift corresponding to the isotopic label in the this compound peak confirms the incorporation of the precursor.

    • For radiolabeled precursors, use High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic pathway.

Protocol for a Dirigent Protein Assay:

  • Enzyme and Substrate Preparation:

    • Clone and express the candidate dirigent protein from Melia toosendan in a suitable expression system (e.g., E. coli or yeast).

    • Purify the recombinant protein.

    • Prepare a solution of coniferyl alcohol.

    • Obtain a commercial laccase or peroxidase.

  • Assay Reaction:

    • In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 6.5), the purified dirigent protein, coniferyl alcohol, and the laccase/peroxidase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

    • Control reactions should be set up without the dirigent protein.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

    • Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

    • Analyze the products by chiral HPLC to separate and quantify the stereoisomers of pinoresinol formed. A successful assay will show a significant enrichment of one stereoisomer in the presence of the dirigent protein compared to the racemic mixture formed in the control.

Visualizations of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Phenylpropanoid Phenylpropanoid Pathway L_Phe->Phenylpropanoid Coniferyl_Alcohol Coniferyl Alcohol (x2) Phenylpropanoid->Coniferyl_Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Modified_Pinoresinol Modified Pinoresinol (Reduction, Hydroxylation, O-methylation) Pinoresinol->Modified_Pinoresinol PLR, Hydroxylases, OMTs Meliasendanin_D This compound Modified_Pinoresinol->Meliasendanin_D Side-chain modifying enzymes

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isotopic Labeling

Isotopic Labeling Workflow Start Start: Labeled Precursor Feeding Feed to Melia toosendan tissue Start->Feeding Incubation Incubate (time course) Feeding->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS Analysis Extraction->Analysis Result Detect labeled This compound Analysis->Result

Caption: Workflow for isotopic labeling experiments.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the specific enzymes from Melia toosendan responsible for the key steps, particularly the dirigent protein controlling the initial coupling and the enzymes involved in the unique side-chain modification. Successful elucidation of this pathway will not only deepen our understanding of lignan biosynthesis but also open avenues for the metabolic engineering of Melia toosendan or microbial hosts for the sustainable production of this and other valuable lignans.

References

Meliasendanin D: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a naturally occurring lignan isolated from the fruits of Melia toosendan. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical identity of this compound, its reported biological activities, and detailed experimental protocols relevant to its study.

Chemical Identification and Properties

This compound has been chemically characterized, and its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1820034-05-6
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.40 g/mol
IUPAC Name (1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol
SMILES COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)--INVALID-LINK--O">C@@HO
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Biological Activities

Research on compounds isolated from Melia toosendan suggests that this compound likely possesses antioxidant and anti-inflammatory properties, consistent with other lignans.

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is not yet available in the cited literature, other compounds isolated alongside it have demonstrated potent radical-scavenging effects. For instance, in a study identifying this compound, the antioxidant activity of other isolated neolignans and lignans was evaluated using an ABTS radical-scavenging assay. Meliasendanin A and another compound (13) exhibited strong antioxidant activity with IC₅₀ values of 62.8 and 45.1 μM, respectively. This suggests that this compound may also contribute to the overall antioxidant profile of the plant extract.

Anti-inflammatory Activity

Studies on structurally related compounds, Meliasendanins E and J, also isolated from Melia toosendan, have shown inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1] This is a common assay to screen for anti-inflammatory activity. The IC₅₀ values for these related compounds provide a reference for the potential potency of this compound.

CompoundIC₅₀ (μM) for NO Production InhibitionReference
Meliasendanin G34.6[1]
Meliasendanin H39.5[1]
Aminoguanidine (Positive Control)15.8[1]

Experimental Protocols

ABTS Radical-Scavenging Assay

This assay is used to determine the antioxidant activity of compounds.

Principle: The assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺). The pre-formed radical cation is green in color and is reduced by antioxidants to its colorless neutral form. The change in color is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS•⁺ radical.

  • Assay:

    • The ABTS•⁺ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A small volume of the test compound (e.g., this compound) at various concentrations is added to the diluted ABTS•⁺ solution.

    • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation:

    • The percentage inhibition of the ABTS•⁺ radical is calculated using the formula:

      where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the ABTS•⁺ radicals) is then determined.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the anti-inflammatory potential of a compound.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Procedure:

  • Cell Culture and Treatment:

    • RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Nitrite:

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development (a pink/magenta azo dye).

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage inhibition of NO production is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Logical Relationships

Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] While the specific pathways affected by this compound have not been elucidated, a common mechanism for lignans involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2]

Below are diagrams illustrating a plausible signaling pathway for the anti-inflammatory action of lignans and a typical experimental workflow for assessing anti-inflammatory activity.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_transcription Transcription Factor Activation cluster_response Pro-inflammatory Response cluster_inhibition Inhibition by Lignans LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases NF-κB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces MeliasendaninD This compound (Lignan) MeliasendaninD->MAPK MeliasendaninD->IKK

Caption: Putative anti-inflammatory signaling pathway inhibited by lignans like this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for adherence start->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Pre-incubate add_compound->incubate2 add_lps Stimulate with LPS incubate2->add_lps incubate3 Incubate for NO production add_lps->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_ic50 Calculate % inhibition and IC₅₀ measure_absorbance->calculate_ic50

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a lignan with a well-defined chemical structure. Based on the biological activities of structurally related compounds isolated from the same natural source, it holds promise as a potential antioxidant and anti-inflammatory agent. Further research is warranted to specifically quantify its bioactivities and to elucidate the precise molecular mechanisms and signaling pathways through which it exerts its effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to pursue further investigation into the therapeutic potential of this compound.

References

Methodological & Application

In Vitro Assay Protocol for Meliasendanin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive set of protocols for the in vitro evaluation of Meliasendanin D, a natural product with potential anti-cancer properties. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocols outlined below detail methods for assessing cell viability, apoptosis induction, and cell cycle effects. Due to the limited availability of specific data for this compound, the experimental framework and expected outcomes are largely based on studies of the structurally related and well-characterized compound, Toosendanin, which is also isolated from Melia toosendan.

Data Presentation: Cytotoxicity of the Related Compound Toosendanin

As a preliminary benchmark for investigating this compound, the following table summarizes the reported cytotoxic activity of Toosendanin against the human promyelocytic leukemia cell line, HL-60.

Cell LineCompoundIC50 ValueExposure TimeReference
HL-60Toosendanin28 ng/mL48 hours[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol serves to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.

Materials:

  • Target cancer cell line (e.g., HL-60, A549, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions in the complete culture medium.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples using a flow cytometer. The cell populations can be distinguished as follows: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to assess the impact of this compound on the progression of the cell cycle.

Materials:

  • Target cancer cell line

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cultured cells with this compound at the IC50 concentration for a duration of 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. Based on studies with Toosendanin, an accumulation of cells in the S phase may be observed, indicating an S-phase arrest.[1]

Western Blot Analysis for JNK Signaling Pathway

This protocol investigates the molecular mechanism of this compound by examining its effect on key proteins in the JNK signaling pathway.

Materials:

  • Target cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: total-JNK, phospho-JNK, Bax, Bcl-2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes (PVDF or nitrocellulose)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression and phosphorylation levels. A decrease in JNK phosphorylation and an increase in the expression of pro-apoptotic proteins like Bax, cleaved PARP, and cleaved Caspase-3, along with a decrease in the anti-apoptotic protein Bcl-2, would suggest a mechanism similar to that of Toosendanin.[1]

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (JNK Pathway) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_analysis Protein Expression Analysis western_blot->protein_analysis end End ic50->end apoptosis_quant->end cell_cycle_dist->end protein_analysis->end

Caption: Experimental Workflow for In Vitro Analysis of this compound.

signaling_pathway meliasendanin_d This compound jnk_pathway JNK Signaling Pathway meliasendanin_d->jnk_pathway Inhibition s_phase_arrest S-Phase Arrest meliasendanin_d->s_phase_arrest bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio jnk_pathway->bax_bcl2 caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.

References

Application Notes and Protocols for Meliasendanin D (Toosendanin) Treatment in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meliasendanin D, commonly known as Toosendanin (TSN), is a triterpenoid saponin isolated from Melia toosendan.[1] It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties in various cancer cell lines.[1][2] In vitro studies have shown that Toosendanin can inhibit cell proliferation, impede migration and invasion, and induce programmed cell death (apoptosis).[1][2] The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the STAT3 and JNK pathways.[1][3] These findings suggest that Toosendanin is a promising candidate for further investigation as a chemotherapeutic agent.[2] This document provides a summary of quantitative data from cell culture studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved in studying the effects of Toosendanin.

Data Presentation

The following tables summarize the quantitative data from various cell culture studies involving Toosendanin treatment.

Table 1: Inhibitory Concentration (IC50) of Toosendanin in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
HL-60Human Promyelocytic Leukemia28 ng/mL48 hours[1]
143BOsteosarcoma~50 nMNot Specified[3]
A375Malignant Melanoma0.625 mg/mL (approx. 50% viability reduction)24 hours[4]

Table 2: Effects of Toosendanin on Key Apoptotic and Signaling Proteins

Cell LineProteinEffect of Toosendanin Treatment
HL-60BaxIncrease[1]
HL-60Bcl-2Decrease[1]
HL-60Cleaved PARPIncrease[1]
HL-60Cleaved Caspase-3Increase[1]
Osteosarcoma Cellsp-STAT3 (Tyr-705)Selective Inactivation[3]
Osteosarcoma CellsBcl-2Suppression[3]
Osteosarcoma CellsMcl-1Suppression[3]
Osteosarcoma CellsSurvivinSuppression[3]
Glioma CellsBax/Bcl-2 ratioIncrease[2]
Glioma CellsMMP-2Decrease[2]
Glioma CellsMMP-9Decrease[2]
PC3 (Prostate Cancer)Fas/FasLIncrease[5]
PC3 (Prostate Cancer)BaxIncrease[5]
PC3 (Prostate Cancer)Bcl-2Decrease[5]

Signaling Pathways Modulated by Toosendanin

Toosendanin exerts its anti-tumor effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation.

1. Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell growth, survival, and metastasis.[3][6] Toosendanin has been identified as an effective inhibitor of STAT3.[3] It directly binds to the SH2 domain of STAT3, which prevents its dimerization and subsequent activation.[3][7] This inactivation of STAT3 leads to the downregulation of its target genes, which are involved in oncogenic processes.[3] Notably, Toosendanin shows specificity for STAT3, with little effect on other signaling pathways like STAT1, STAT5, MAPK, and mTOR in certain contexts.[3]

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor (e.g., EGFR) Cytokine->Receptor STAT3_inactive STAT3 Receptor->STAT3_inactive Activates STAT3_p p-STAT3 (Tyr-705) STAT3_inactive->STAT3_p Phosphorylation STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Survivin) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TSN Toosendanin TSN->STAT3_p Inhibits (binds SH2 domain)

Caption: Toosendanin inhibits the STAT3 signaling pathway.

2. Suppression of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a part of the mitogen-activated protein kinase (MAPK) family and plays a complex role in apoptosis. In some cellular contexts, its sustained activation can promote cell death. However, studies on Toosendanin in HL-60 leukemia cells suggest that it induces apoptosis by suppressing the JNK pathway.[1] The pro-apoptotic effects of Toosendanin in these cells were correlated with the inhibition of the CDC42/MEKK1/JNK cascade.[1]

JNK_Suppression TSN Toosendanin CDC42 CDC42 TSN->CDC42 Inhibits MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Apoptosis Apoptosis JNK->Apoptosis (Suppression leads to apoptosis in HL-60)

Caption: Toosendanin induces apoptosis via JNK pathway suppression.

Experimental Protocols

Detailed methodologies for key experiments used to assess the effects of Toosendanin in cell culture are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer effects of a compound like Toosendanin.

Experimental_Workflow Start Start: Select Cancer Cell Line Culture Cell Culture & Maintenance Start->Culture Treatment Treat with Toosendanin (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein Clonogenic Clonogenic Assay (Colony Formation) Treatment->Clonogenic Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Protein->Data Clonogenic->Data End Conclusion Data->End

Caption: General workflow for in vitro analysis of Toosendanin.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

  • Objective: To determine the cytotoxic effect of Toosendanin on cancer cells and calculate the IC50 value.

  • Materials:

    • Selected cancer cell line

    • 96-well culture plates

    • Complete culture medium

    • Toosendanin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

    • DMSO (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of Toosendanin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the Toosendanin dilutions (including a vehicle control).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after Toosendanin treatment.

  • Materials:

    • 6-well culture plates

    • Toosendanin-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with Toosendanin at the desired concentration for the specified time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis

  • Objective: To detect changes in the expression levels of specific proteins in key signaling pathways (e.g., STAT3, JNK, Bcl-2 family) following Toosendanin treatment.

  • Materials:

    • Toosendanin-treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin) to normalize protein levels.

Protocol 4: Colony Formation (Clonogenic) Assay

  • Objective: To assess the long-term effect of Toosendanin on the ability of single cells to proliferate and form colonies.

  • Materials:

    • 6-well culture plates

    • Complete culture medium

    • Toosendanin

    • Crystal violet staining solution

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of Toosendanin for 24 hours.

    • Replace the drug-containing medium with fresh complete medium.

    • Incubate the plates for 1-2 weeks, until visible colonies are formed.

    • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

    • Wash away the excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of >50 cells).

    • Calculate the colony formation efficiency and compare the treated groups to the control.

References

Application Note: Quantification of Meliasendanin D in Botanical Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Meliasendanin D, a lignan with noted antioxidant activity, has been isolated from the fruits of Melia toosendan.[1][2] As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification are essential. This document provides a proposed High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in botanical extracts. While a specific validated method for this compound is not widely published, this protocol is based on established methodologies for the analysis of similar lignan compounds in plant matrices.[3][4][5]

Introduction

Lignans are a diverse group of polyphenolic compounds found in plants, known for their various biological activities, including antioxidant and neuroprotective effects.[1][6] this compound is a lignan isolated from the fruits of Melia toosendan, a plant used in traditional medicine.[1] Accurate quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This application note details a sensitive and selective HPLC-MS/MS method for the determination of this compound.

Experimental

Sample Preparation: Extraction of Lignans from Melia toosendan Fruits

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general procedure for the extraction of lignans from plant material and should be optimized for the specific matrix.

Protocol:

  • Sample Grinding: Dry the fruits of Melia toosendan at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind into a fine powder.

  • Extraction Solvent: Prepare an 80% aqueous methanol (MeOH) solution.

  • Maceration: Accurately weigh approximately 1.0 g of the powdered plant material and place it in a suitable flask. Add 20 mL of the extraction solvent.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection and Re-extraction: Collect the supernatant. Repeat the extraction process on the pellet two more times with 20 mL of the extraction solvent each time.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter into a clean collection vial.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition and vortex to dissolve. This solution is ready for HPLC-MS/MS analysis.

Workflow for Sample Preparation:

G start Dried Melia toosendan Fruit grinding Grind to Fine Powder start->grinding extraction Maceration & Sonication (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Repeat Extraction (x2) centrifugation->re_extraction Pellet pooling Pool & Filter Supernatants supernatant->pooling re_extraction->supernatant evaporation Evaporate Solvent pooling->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Sample for HPLC-MS/MS reconstitution->end

Figure 1: Workflow for the extraction of this compound.
HPLC-MS/MS Analysis

This proposed method utilizes a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity for the quantification of lignans.[5][7]

Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The following parameters are proposed based on the chemical properties of this compound (Molecular Formula: C20H24O8, Molecular Weight: 392.4 g/mol ) and should be optimized by direct infusion of a standard solution.[8]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion (Q1): [M+H]+ = 393.15 m/z. Product ions (Q3) to be determined by fragmentation analysis.

Method Validation Parameters (Proposed):

The analytical method should be validated according to standard guidelines. Expected performance characteristics based on similar lignan quantification assays are presented below.[3][9]

ParameterExpected Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound393.15To be determinedTo be determinedTo be determined
Internal StandardTo be selectedTo be determinedTo be determinedTo be determined

Table 2: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
250Example Value
500Example Value

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical step in understanding its biological activity. The logical relationship from sample to result is outlined below.

G cluster_0 Analytical Workflow cluster_1 Method Development & Validation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction HPLC Separation HPLC Separation Extraction->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Standard Preparation Standard Preparation Optimization of MS Parameters Optimization of MS Parameters Standard Preparation->Optimization of MS Parameters Chromatographic Optimization Chromatographic Optimization Standard Preparation->Chromatographic Optimization Validation (Linearity, LOD/LOQ, Precision, Accuracy) Validation (Linearity, LOD/LOQ, Precision, Accuracy) Optimization of MS Parameters->Validation (Linearity, LOD/LOQ, Precision, Accuracy) Chromatographic Optimization->Validation (Linearity, LOD/LOQ, Precision, Accuracy) Validation (Linearity, LOD/LOQ, Precision, Accuracy)->Quantification

Figure 2: Logical relationship in analytical method development.

Conclusion

This application note provides a comprehensive, though proposed, protocol for the quantification of this compound using HPLC-MS/MS. The outlined procedures for sample preparation and analysis are based on established methods for lignan quantification and offer a solid starting point for researchers. Method optimization and validation are crucial steps to ensure the accuracy and reliability of the results for this specific analyte.

References

Meliasendanin D: Limited Evidence for Direct Application in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of Meliasendanin D, a lignan isolated from the fruit of Melia toosendan, have revealed limited direct cytotoxic effects against tested cancer cell lines. While research has explored a wide range of natural compounds for their anti-cancer properties, current data on this compound does not support its application as a potent anti-proliferative or pro-apoptotic agent in the cancer cell lines studied to date.

A review of existing literature indicates that this compound has been evaluated for its cytotoxic activity against several cancer cell lines, including skin and colon cancer models. However, these studies concluded that this compound exhibited low to no cytotoxicity in these assays, with IC50 values greater than 100 µM[1][2]. This lack of significant activity has likely limited further investigation into its specific mechanisms of action in cancer cells, resulting in a scarcity of detailed experimental protocols and data on its effects on cancer-related signaling pathways.

While this compound has been noted for its antioxidant properties, this activity does not appear to translate into direct cancer cell killing in the contexts studied so far[3]. The primary focus of research on compounds from Melia toosendan for anti-cancer applications has often been on other constituents, such as Toosendanin, which has demonstrated pro-apoptotic effects in certain cancer models.

Due to the absence of published data demonstrating significant anti-cancer activity for this compound, detailed application notes and protocols for its use in cancer cell line research, including quantitative data on its efficacy and diagrams of its molecular pathways, cannot be provided at this time. The scientific community's focus remains on compounds with more promising preclinical activity profiles for further development as potential cancer therapeutics. Researchers interested in the anti-cancer potential of natural products from Melia toosendan are encouraged to consult the literature on more extensively studied compounds from this source.

References

Application Notes and Protocols for Meliasendanin D Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a lignan compound isolated from Melia toosendan, which has demonstrated notable antioxidant and anti-inflammatory activities. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various experimental settings.

Physicochemical Properties and Solubility

Properly dissolving this compound is the first step toward accurate experimentation. The compound's solubility is a key factor in solvent selection.

PropertyDataReference
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.4 g/mol
Appearance Powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Storage (Powder) Store at -20°C for long-term stability.
Storage (Stock Solution) Store in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

  • Pre-weighing Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Ensure your workspace is clean and sterile, especially if the stock solution will be used in cell culture.

  • Weighing the Compound:

    • Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

      • For 1 mg of this compound (MW = 392.4 g/mol ) to make a 10 mM (0.01 M) solution:

      • Volume (L) = 0.001 g / (392.4 g/mol * 0.01 mol/L) = 0.000254 L = 254.8 µL

    • Therefore, you will need approximately 255 µL of DMSO.

  • Dissolving the Compound:

    • Add the calculated volume (255 µL) of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Enhancing Solubility (Optional but Recommended):

    • If the compound does not fully dissolve, you can warm the solution in a 37°C water bath or incubator for 10-15 minutes.[2]

    • Following warming, vortex the solution again.

    • For compounds that are particularly difficult to dissolve, sonication in an ultrasonic bath for 5-10 minutes can be effective.

  • Storage and Handling:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[2]

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • When ready to use, remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer.

    • Allow the tube to thaw completely at room temperature for at least one hour before opening to prevent condensation.[2]

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A negative control group treated with the same final concentration of DMSO should always be included in your experiments.

Signaling Pathway and Experimental Workflow

This compound is known for its antioxidant properties. A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or activators like certain antioxidant compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.

MeliasendaninD_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeliasendaninD This compound Keap1_Nrf2 Keap1-Nrf2 Complex MeliasendaninD->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

The following diagram illustrates a general workflow for preparing and using the this compound stock solution in a typical cell-based assay.

Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex & Enhance Solubility dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Stock Solution store->thaw For Experiment dilute 7. Prepare Working Dilutions in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat analyze 9. Analyze Experimental Endpoint treat->analyze

Caption: Experimental workflow for this compound.

References

Meliasendanin D: Uncharted Territory in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific biological activity, mechanistic data, and experimental protocols for Meliasendanin D remain elusive. This notable absence of information positions this compound as an unexplored natural product with untapped potential for drug discovery.

While research into the source organism, Melia toosendan, has yielded a variety of bioactive compounds with documented anti-inflammatory, cytotoxic, and insecticidal properties, data pertaining specifically to this compound is not publicly available. This information gap prevents the creation of detailed application notes and experimental protocols as requested.

The Broader Context: Bioactive Compounds from Melia toosendan

Melia toosendan has been a source of numerous secondary metabolites, primarily limonoids and other triterpenoids, which have demonstrated significant biological effects. For instance, compounds like toosendanin have been investigated for their insecticidal and cytotoxic activities. Other related compounds, such as meliasendanins E-J, have been explored for their anti-inflammatory potential.

However, it is crucial to note that the biological activities of these related compounds cannot be extrapolated to this compound without direct experimental evidence. The structural nuances of each natural product dictate its specific interactions with biological targets and, consequently, its pharmacological profile.

Future Directions and Opportunities

The lack of data on this compound presents a clear opportunity for natural product researchers and drug discovery scientists. The initial steps to unlocking its potential would involve:

  • Isolation and Structural Elucidation: The first critical step is to isolate or synthesize a sufficient quantity of pure this compound for rigorous biological screening. Its complete chemical structure must be unequivocally confirmed.

  • Broad-Based Biological Screening: The purified compound should be subjected to a wide array of in vitro bioassays to identify its primary biological activities. This could include, but is not limited to, screens for:

    • Cytotoxicity against a panel of cancer cell lines.

    • Anti-inflammatory activity (e.g., inhibition of nitric oxide production, cytokine release).

    • Antimicrobial activity against various pathogens.

    • Enzyme inhibition assays relevant to disease pathways.

  • Mechanism of Action Studies: Should a significant biological activity be identified, subsequent research would focus on elucidating its mechanism of action. This would involve identifying the molecular target(s) and the signaling pathways modulated by this compound.

Hypothetical Experimental Workflow

To guide future research efforts, a generalized experimental workflow for the initial characterization of a novel natural product like this compound is presented below.

G cluster_0 Compound Acquisition cluster_1 Initial Biological Screening cluster_2 Hit Identification & Follow-up cluster_3 Mechanism of Action Studies Isolation Isolation from Natural Source or Chemical Synthesis Purification Purification (e.g., HPLC) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Structure->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Structure->Antimicrobial Hit Identification of Primary Biological Activity ('Hit') Cytotoxicity->Hit DoseResponse Dose-Response & IC50/EC50 Determination Hit->DoseResponse TargetID Target Identification & Validation DoseResponse->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Model Testing Pathway->InVivo

Caption: A generalized workflow for the discovery and initial characterization of a novel natural product.

experimental design for Meliasendanin D efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Efficacy Studies of Meliasendanin D

Introduction

This compound is a limonoid, a class of chemically diverse tetranortriterpenoids found in plants of the Meliaceae family, such as Melia toosendan. While specific data on this compound is limited, related compounds from Melia species and the broader class of limonoids have demonstrated significant biological activities, including anti-inflammatory, anti-cancer, and antifeedant properties.[1][2][3][4][5] Limonoids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting their potential as chemotherapeutic agents.[5][6] Additionally, studies on extracts from Melia toosendan have revealed anti-inflammatory effects by inhibiting nitric oxide (NO) production.[2]

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for this compound, focusing on its potential anti-cancer and anti-inflammatory activities. The protocols outlined below are designed for researchers in drug discovery and development to systematically evaluate the compound's therapeutic potential.

Hypothesized Mechanism of Action (Anti-Cancer)

Based on studies of related limonoids, this compound is hypothesized to exert its anti-cancer effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.[1][6] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in programmed cell death. The compound may also induce cell cycle arrest, preventing cancer cell proliferation.[5][7]

G MD This compound Bcl2 Bcl-2 (Anti-apoptotic) MD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MD->Bax Activates CellCycle Cell Cycle Arrest (G1 or G2/M) MD->CellCycle Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Prolif Cancer Cell Proliferation CellCycle->Prolif Inhibits

Hypothesized anti-cancer signaling pathway for this compound.

Part 1: In Vitro Anti-Cancer Efficacy

This section details the protocols for assessing the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines.

Experimental Workflow: In Vitro Analysis

The following workflow provides a systematic approach to evaluating the in vitro efficacy of this compound.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays C0 Select Cancer Cell Lines (e.g., MCF-7, HL-60, A549) C1 Cell Culture & Expansion C0->C1 C2 Prepare this compound Stock & Serial Dilutions C1->C2 A1 Cell Viability Assay (MTT/WST-1) Determine IC50 C2->A1 A2 Apoptosis Assay (Annexin V / PI Staining) A1->A2 Based on IC50 A3 Cell Cycle Analysis (PI Staining & Flow Cytometry) A1->A3 Based on IC50 A4 Western Blot Analysis (Apoptotic & Cell Cycle Markers) A2->A4 A3->A4

Workflow for in vitro efficacy assessment of this compound.
Protocol 1.1: Cell Viability Assay (WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on selected cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound (e.g., 0.1 to 200 µM). Include wells for "vehicle control" (DMSO) and "untreated control".

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Mean Absorbance (450 nm)Std. Deviation% Cell Viability
0 (Control)1.250.08100
11.180.0794.4
100.950.0676.0
500.610.0548.8
1000.320.0425.6
Protocol 1.2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (0.5x IC50)78.1 ± 3.515.4 ± 1.84.3 ± 0.92.2 ± 0.6
This compound (1x IC50)45.6 ± 4.235.8 ± 2.915.1 ± 2.13.5 ± 0.8
This compound (2x IC50)20.3 ± 3.848.2 ± 3.326.7 ± 2.54.8 ± 1.0
Protocol 1.3: Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with this compound at IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[7][10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10][11]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][11]

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4 ± 3.128.9 ± 2.515.7 ± 1.9
This compound (1x IC50)72.1 ± 4.015.2 ± 1.812.7 ± 1.5

Part 2: In Vivo Anti-Cancer Efficacy

This section describes a standard xenograft model to evaluate the anti-tumor activity of this compound in a living organism.

Experimental Workflow: In Vivo Xenograft Study

G cluster_prep Model Establishment cluster_study Efficacy Study P1 Harvest Cancer Cells (Logarithmic Growth Phase) P2 Prepare Cell Suspension (PBS or Matrigel) P1->P2 P3 Subcutaneous Injection into Immunodeficient Mice P2->P3 P4 Monitor for Tumor Growth (Palpable Tumors) P3->P4 S1 Randomize Mice into Groups (Tumor Volume ~100-150 mm³) P4->S1 S2 Initiate Treatment (Vehicle, this compound) S1->S2 S3 Monitor Tumor Volume & Body Weight (2-3 times/week) S2->S3 S4 Study Endpoint (e.g., 28 days or max tumor size) S3->S4 S5 Euthanize & Collect Tissues (Tumor, Organs) S4->S5

Workflow for an in vivo tumor xenograft study.
Protocol 2.1: Subcutaneous Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in vivo.

Methodology:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[12]

  • Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS, potentially mixed with an equal volume of Matrigel to improve tumor take rate. Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells (in 100-200 µL) into the flank of each mouse.[12][13]

  • Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule (e.g., daily or every other day for 21-28 days).[12]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[12] Record the body weight of each animal at the same frequency as an indicator of systemic toxicity.[12]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.[12]

  • Tissue Collection: At the endpoint, euthanize the mice, excise the tumors, and weigh them. Portions of the tumor can be fixed in formalin for histological analysis (e.g., H&E, Ki-67 staining) or snap-frozen for molecular analysis.[12]

Data Presentation:

Treatment GroupDay 0Day 4Day 8Day 12Day 16Day 20
Avg. Tumor Volume (mm³)
Vehicle Control125.4210.1450.8780.21250.51800.7
This compound (50 mg/kg)124.8180.5290.3410.6550.1710.4
Avg. Body Weight (g)
Vehicle Control22.522.823.122.922.522.1
This compound (50 mg/kg)22.622.522.322.121.921.8

Part 3: In Vitro Anti-Inflammatory Efficacy

This section provides a protocol to assess the potential of this compound to inhibit inflammatory responses in macrophages.

Protocol 3.1: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a positive control group with a known inhibitor (e.g., aminoguanidine).[2]

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to each sample.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cell Viability Check: Concurrently perform a cell viability assay (e.g., WST-1) on the same plate to ensure that the reduction in NO is not due to cytotoxicity.

Data Presentation:

TreatmentConcentration (µM)Nitrite Conc. (µM)% Inhibition of NO ProductionCell Viability (%)
Control (No LPS)-1.2 ± 0.3-100
LPS Only-45.8 ± 3.1098.5
This compound + LPS1035.2 ± 2.523.197.2
This compound + LPS5018.7 ± 1.959.295.8
This compound + LPS1009.5 ± 1.279.391.4

References

Application Note and Protocol: Semi-Preparative HPLC for the Purification of Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a lignin isolated from the fruits of Melia toosendan, a plant with a history of use in traditional medicine.[1] This compound has demonstrated antioxidant activity, making it a person of interest for further pharmacological investigation and potential drug development.[1] Obtaining high-purity this compound is crucial for accurate biological testing and structural elucidation. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying natural products in milligram to gram quantities, bridging the gap between analytical and preparative-scale chromatography.[2][3][4][5] This application note provides a detailed protocol for the efficient purification of this compound from a crude extract of Melia toosendan fruits using semi-preparative HPLC. The methodology is designed to be scalable and can be adapted for similar natural product purification workflows.

Materials and Methods

Plant Material and Extraction

Dried and powdered fruits of Melia toosendan are the starting material. The initial extraction is performed to obtain a crude extract containing this compound and other secondary metabolites. A common method involves defatting with a non-polar solvent followed by extraction with a more polar solvent.[6]

Semi-Preparative HPLC System

A standard semi-preparative HPLC system equipped with a pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector is required.

Chemicals and Reagents

All solvents used should be of HPLC grade.

  • Methanol

  • Acetonitrile

  • Water (ultrapure)

  • Formic acid (optional, for pH adjustment)

  • Crude extract of Melia toosendan fruits

  • This compound standard (for identification)

Experimental Protocols

Extraction of this compound from Melia toosendan Fruits
  • Defatting: A sample of 100g of powdered Melia toosendan fruits is macerated with petroleum ether (3 x 500 mL) at room temperature for 24 hours to remove non-polar constituents. The solvent is filtered and discarded.

  • Extraction: The defatted plant material is then extracted with 95% ethanol (3 x 500 mL) at room temperature for 48 hours.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Pre-purification (Optional): The crude extract can be further fractionated using liquid-liquid extraction or column chromatography over silica gel to enrich the fraction containing this compound before semi-preparative HPLC.

Semi-Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude or pre-purified extract in the initial mobile phase solvent (e.g., Methanol:Water, 50:50 v/v) to a final concentration of 10-50 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): Before scaling up to semi-preparative HPLC, it is advisable to develop and optimize the separation method on an analytical HPLC system. This helps in determining the optimal mobile phase composition, gradient, and detection wavelength for the best resolution of this compound from other components in the extract.

  • Semi-Preparative HPLC Operation:

    • Equilibrate the semi-preparative column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the filtered sample solution onto the column.

    • Run the HPLC method according to the parameters outlined in Table 1.

    • Monitor the separation at the predetermined detection wavelength.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of this compound. The retention time of this compound should be confirmed by injecting a standard, if available.

    • Fraction collection can be performed manually or automatically based on time or detector signal (peak-based).

  • Purity Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

    • The purified compound can be further dried under a high vacuum to remove any residual solvent.

Data Presentation

Table 1: Semi-Preparative HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 250 x 10 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 50-90% B over 30 min
Flow Rate 4.0 mL/min
Injection Volume 1-5 mL
Column Temperature 25°C
Detection Wavelength 280 nm
Sample Concentration 20 mg/mL

Table 2: Representative Purification Results for this compound

ParameterValue
Crude Extract Loaded 100 mg
Retention Time of this compound 15.2 min
Amount of Purified this compound 8.5 mg
Purity of this compound (by analytical HPLC) >98%
Recovery 8.5%

Visualization

MeliasendaninD_Purification_Workflow PlantMaterial Dried & Powdered Melia toosendan Fruits Defatting Defatting (Petroleum Ether) PlantMaterial->Defatting Extraction Extraction (95% Ethanol) Defatting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SamplePrep Sample Preparation (Dissolution & Filtration) CrudeExtract->SamplePrep SemiPrepHPLC Semi-Preparative HPLC SamplePrep->SemiPrepHPLC FractionCollection Fraction Collection SemiPrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval Pure Fractions PurifiedCompound Purified this compound (>98% Purity) SolventRemoval->PurifiedCompound

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the semi-preparative HPLC purification of this compound from the fruits of Melia toosendan. The described method is efficient for obtaining high-purity this compound, which is essential for subsequent research in pharmacology and drug development. The workflow, including extraction, HPLC parameters, and fraction collection, can be adapted by researchers for the purification of other similar natural products. The successful isolation of pure compounds like this compound is a critical step in the discovery of new therapeutic agents from natural sources.

References

Troubleshooting & Optimization

Meliasendanin D solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meliasendanin D. The information provided is designed to address common solubility challenges and offer practical solutions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignin isolated from the fruit of Melia toosendan. Lignins are complex polymers and, like many natural products, this compound is characterized by low aqueous solubility due to its hydrophobic nature. This poor solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and limiting its therapeutic potential.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation in aqueous solutions is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This can be triggered by a change in solvent composition (e.g., diluting a stock solution in an organic solvent into an aqueous buffer) or temperature fluctuations.

Q3: How can I prepare a stock solution of this compound?

Due to its presumed low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol.

Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

To avoid solvent-induced toxicity or off-target effects in biological assays, the final concentration of the organic co-solvent should be kept to a minimum, ideally below 0.5% (v/v) and not exceeding 1% (v/v).

Q5: Are there methods to quantify the concentration of solubilized this compound?

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to addressing common solubility problems encountered with this compound.

Problem 1: this compound is not dissolving in my desired solvent.
Potential Cause Suggested Solution
Insufficient solvent polarity.Try a different organic solvent with a polarity that better matches this compound. See Table 1 for a list of common laboratory solvents.
Low temperature.Gently warm the solution. For some compounds, solubility increases with temperature. However, be cautious of potential degradation at high temperatures.
Saturation limit reached.The concentration you are trying to achieve may be above the solubility limit of the solvent. Try preparing a more dilute solution.
Problem 2: Precipitation occurs when diluting an organic stock solution into an aqueous buffer.
Potential Cause Suggested Solution
"Crashing out" due to rapid solvent change.Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.
Final concentration exceeds aqueous solubility.The final concentration in the aqueous buffer is too high. Reduce the final concentration or employ a solubility enhancement technique.
Buffer pH is unfavorable.If this compound has ionizable groups, the pH of the buffer can affect its solubility. Experiment with buffers of different pH values.

Solubility Enhancement Strategies

If direct dissolution in your experimental medium is not feasible, consider the following strategies to improve the solubility of this compound.

Summary of Solubility Enhancement Techniques
Technique Principle Advantages Considerations
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility in aqueous solutions.Simple to implement for initial experiments.Potential for solvent toxicity in biological assays.
Complexation Encapsulating the hydrophobic molecule within a cyclodextrin, which has a hydrophilic exterior.Can significantly increase aqueous solubility; cyclodextrins are generally well-tolerated.May require optimization of the cyclodextrin type and concentration.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.Can improve dissolution rate and apparent solubility.Requires specialized formulation techniques (e.g., solvent evaporation, melt extrusion).
Nanotechnology Formulating the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles).Can enhance bioavailability and provide targeted delivery.More complex formulation and characterization are required.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance and place it in a microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Co-solvency

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experiment.

  • Calculate the volume of the stock solution needed.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high, or a different solubility enhancement method may be required.

Visualizing Experimental Workflows

A clear workflow is essential for reproducible experiments. The following diagrams illustrate key processes.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store add_stock Add Stock Solution Dropwise store->add_stock vortex_buffer Vortex Aqueous Buffer vortex_buffer->add_stock mix Continue Mixing add_stock->mix Use in Experiment Use in Experiment mix->Use in Experiment

Caption: Workflow for preparing this compound solutions.

The following diagram illustrates a decision-making process for addressing solubility issues.

troubleshooting_flowchart start Start: Solubility Issue with this compound check_dissolution Does it dissolve in the initial solvent? start->check_dissolution try_organic Try a different organic solvent (e.g., Ethanol, Methanol) check_dissolution->try_organic No precipitation Does it precipitate upon dilution in aqueous buffer? check_dissolution->precipitation Yes try_organic->check_dissolution slow_addition Add stock solution slowly with vigorous mixing precipitation->slow_addition still_precipitates Still precipitates? slow_addition->still_precipitates success Solution is clear. Proceed with experiment. slow_addition->success No lower_conc Lower the final concentration still_precipitates->lower_conc Yes still_precipitates->success No lower_conc->still_precipitates enhancement Consider solubility enhancement techniques (e.g., cyclodextrins, solid dispersion) lower_conc->enhancement Precipitation persists at lowest effective concentration enhancement->success

Caption: Troubleshooting logic for this compound solubility.

Technical Support Center: Stability of Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Meliasendanin D in various solvents. As limited direct stability data for this compound is publicly available, this guide offers general protocols and best practices applicable to the stability testing of natural products, particularly limonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many natural products, can be influenced by several factors, including:

  • Solvent Type: The polarity, protic/aprotic nature, and pH of the solvent can significantly impact stability.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light Exposure: Photodegradation can occur, especially for compounds with chromophores.

  • pH: Hydrolysis of ester or other labile functional groups can be catalyzed by acidic or basic conditions.

  • Oxygen: Oxidative degradation is a common pathway for many organic molecules.

Q2: Which solvents are recommended for initial stability studies of this compound?

A2: For initial assessments, it is advisable to test a range of solvents with varying polarities. A suggested starting panel could include:

  • Protic Solvents: Methanol, Ethanol, Water (at different pH values)

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Nonpolar Solvents: Dichloromethane (DCM), Ethyl Acetate

The choice of solvent will also depend on the intended application and downstream analytical methods.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2][3] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.[4][5]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage.[1][4] These studies are crucial for:

  • Identifying potential degradation products.[4][6]

  • Understanding degradation pathways.[1][6]

  • Developing and validating a stability-indicating analytical method.[1][5]

  • Gaining insight into the intrinsic stability of the molecule.[4]

Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound in all tested solvents. The compound is inherently unstable under the experimental conditions. The initial concentration might be too high, leading to precipitation and apparent loss.Perform a time-course study with more frequent, earlier time points to better characterize the degradation kinetics. Ensure the compound is fully dissolved. Re-evaluate the storage temperature and consider storing solutions at -20°C or -80°C. Protect from light.
Inconsistent stability results between replicate experiments. Inaccurate sample preparation or dilution. Fluctuation in storage conditions (e.g., temperature, light exposure). Issues with the analytical instrument (e.g., injector variability).Use calibrated pipettes and follow a strict SOP for sample preparation. Ensure all samples are stored under identical and controlled conditions. Run system suitability tests on the HPLC/LC-MS before each analysis to ensure consistent performance.
Appearance of multiple new peaks in the chromatogram over time. Formation of degradation products.This is an expected outcome of a stability study. The goal is to separate and identify these degradants. Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to aid in their identification.
No significant degradation is observed even under stress conditions. This compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent). An extent of degradation of 5-20% is generally considered suitable for these studies.[6]

Experimental Protocol: Assessing the Stability of this compound in Different Solvents

This protocol outlines a general procedure for evaluating the stability of this compound in a selection of common laboratory solvents.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvents: Methanol, Acetonitrile, DMSO, Ethanol, Water

  • Buffers: pH 4, 7, and 9

  • Calibrated analytical balance and volumetric flasks

  • HPLC or UPLC system with a DAD/PDA detector and/or a mass spectrometer

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve it in a suitable solvent in which it is known to be highly soluble and stable (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • For each solvent to be tested (e.g., Methanol, 50% Acetonitrile in water, pH 7 buffer), dilute the stock solution to a final concentration of 50 µg/mL.

  • Prepare triplicate samples for each solvent and time point.

  • Prepare a "time zero" (T0) sample by immediately diluting the stability sample with the initial mobile phase to the working concentration and analyzing it.

4. Storage Conditions:

  • Store the stability samples under controlled conditions. A common starting point is 25°C with protection from light.

  • For a more comprehensive study, include other conditions such as 40°C and refrigerated (2-8°C).

5. Time Points for Analysis:

  • Analyze the samples at predetermined time points. A typical schedule might be: 0, 2, 4, 8, 24, 48, and 72 hours for an initial study. Longer-term studies may extend to weeks or months.

6. Analytical Method:

  • Use a validated, stability-indicating HPLC method. The method should be able to separate the parent peak (this compound) from any degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or MS detection.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

  • Plot the percentage remaining versus time for each solvent.

  • If sufficient degradation is observed, the degradation kinetics (e.g., first-order) can be determined by plotting the natural log of the concentration versus time.[2]

Data Presentation

The following table presents hypothetical stability data for this compound to illustrate how results can be summarized.

Table 1: Hypothetical Stability of this compound (50 µg/mL) at 25°C (Protected from Light)

Solvent % Remaining after 24 hours % Remaining after 72 hours Appearance of Degradation Products
Methanol 98.5%95.2%Minor peaks observed
Acetonitrile 99.1%97.8%Negligible
DMSO 99.5%98.9%Negligible
Water (pH 7) 96.3%90.5%Two major degradation peaks
Water (pH 4) 97.8%94.1%One major degradation peak
Water (pH 9) 85.2%65.7%Multiple degradation peaks

Note: This data is for illustrative purposes only and is not based on experimental results.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute Dilute Stock into Test Solvents (e.g., 50 µg/mL) stock->dilute storage Store Samples at Controlled Conditions (e.g., 25°C, protected from light) dilute->storage t0 T0 Analysis dilute->t0 sampling Sample at Time Points (e.g., 2, 4, 8, 24h) storage->sampling hplc HPLC/LC-MS Analysis t0->hplc sampling->hplc quant Quantify % Remaining hplc->quant kinetics Determine Degradation Kinetics quant->kinetics report Summarize Results kinetics->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Meliasendanin D Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Meliasendanin D. As specific data for this compound is limited, this guide draws upon existing research on related limonoids, a class of phytochemicals to which this compound belongs. The information presented here should serve as a starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse model?

A1: Based on in vivo studies of other limonoids, a starting dose in the range of 20-50 mg/kg administered orally can be considered. For instance, studies have used 20 mg of nomilin and other limonoids suspended in a vehicle like DMSO and corn oil for oral gavage in mice.[1] Another study on limonin used doses as high as 200 mg/kg in rat diets to study its effects on colon cancer.[2] It is crucial to perform a dose-escalation study to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.

Q2: What are the common challenges in the in vivo delivery of this compound and other limonoids?

A2: Limonoids, like many natural products, often exhibit poor water solubility and low permeability across biological membranes, which can lead to low bioavailability.[3][4] This can result in challenges such as insufficient absorption from the gastrointestinal tract and rapid first-pass metabolism in the liver.[3] Researchers may encounter difficulties in preparing stable formulations for administration and achieving therapeutic concentrations in target tissues.

Q3: What formulation strategies can improve the bioavailability of this compound?

A3: To overcome poor solubility and enhance bioavailability, several formulation strategies can be employed. These include the use of colloidal drug delivery systems such as micro- and nanoemulsions, liposomes, and polymeric nanoparticles.[4][5] These systems can protect the compound from degradation, improve solubility, and facilitate targeted delivery.[3][6] For basic research, suspending the compound in a vehicle like a 1:1 (v/v) mixture of DMSO and corn oil has been used for oral gavage of other limonoids.[1]

Q4: What are the potential mechanisms of action for this compound?

A4: While the specific mechanism of this compound is yet to be fully elucidated, other limonoids have been shown to exert their effects through various signaling pathways. These include the induction of phase II detoxifying enzymes like glutathione S-transferase (GST), inhibition of cell proliferation, and induction of apoptosis in cancer cells.[1][2][7] Some limonoids have been reported to modulate signaling pathways such as Wnt and MAPK.[2][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no detectable compound in plasma after oral administration. Poor absorption due to low solubility or high first-pass metabolism.[3]- Utilize a bioavailability-enhancing formulation (e.g., nanoemulsion, liposomes).[4][5] - Consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for the study. - Co-administer with an inhibitor of relevant metabolic enzymes (requires thorough investigation of metabolic pathways).
High variability in experimental results between animals. Inconsistent formulation, leading to variable dosing. Inter-individual differences in metabolism and absorption.[9]- Ensure the formulation is a homogenous suspension or solution before each administration. - Increase the number of animals per group to improve statistical power. - Monitor animal health and food/water intake to identify potential confounding factors.
Observed toxicity at the intended therapeutic dose. The compound may have a narrow therapeutic window. Off-target effects.- Perform a thorough dose-range finding study to identify the maximum tolerated dose (MTD). - Reduce the dose or the frequency of administration. - Monitor for clinical signs of toxicity and consider histopathological analysis of major organs.
Precipitation of the compound in the formulation during the experiment. The compound has low solubility in the chosen vehicle. The formulation is not stable over time.- Test the stability of the formulation at the intended storage and administration temperatures. - Consider using a different vehicle or a combination of solubilizing agents. - Prepare fresh formulations immediately before each use.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a stable suspension of this compound for oral administration in mice. This protocol is adapted from methods used for other limonoids.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a small volume of DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg in 1 mL of DMSO.

  • In a separate sterile tube, add an equal volume of corn oil.

  • While vortexing the corn oil, slowly add the this compound/DMSO solution to create a 1:1 (v/v) emulsion.

  • Continue vortexing for at least 5 minutes to ensure a homogenous suspension. If precipitation occurs, gentle warming or sonication may be used, but stability must be verified.

  • Visually inspect the suspension for homogeneity before each administration.

  • Administer the desired dose to the animal using an appropriate-sized gavage needle. The volume should be based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Procedure:

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 6-8 weeks old).

  • Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on available data for similar compounds, select a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

  • Administration: Administer this compound or vehicle control daily (or as per the intended experimental schedule) for a defined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, fur texture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause:

    • More than 10-15% body weight loss.

    • Significant changes in blood parameters or organ pathology.

    • Death of any animal in the cohort.

Data Presentation

Table 1: Example In Vivo Dosages of Limonoids in Rodent Models

LimonoidAnimal ModelDoseRoute of AdministrationVehicleReference
NomilinA/J Mice20 mgOral GavageDMSO:Corn Oil (1:1)[1]
Deacetyl NomilinA/J Mice20 mgOral GavageDMSO:Corn Oil (1:1)[1]
Isoobacunoic AcidA/J Mice20 mgOral GavageDMSO:Corn Oil (1:1)[1]
LimoninAOM-injected Rats200 mg/kg in dietOral (diet)N/A[2]
LimoninDEN-induced Rats50 mg/kgN/AN/A[2]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & MTD cluster_efficacy Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis prep Formulation Development mtd Dose-Escalation Study (MTD) prep->mtd efficacy In Vivo Efficacy Testing mtd->efficacy Optimal Dose Selection pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd data_analysis Data Analysis pk_pd->data_analysis conclusion Conclusion & Further Optimization data_analysis->conclusion

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_limonoid Cellular Effects of Limonoids cluster_pathways Potential Signaling Pathways cluster_outcomes Biological Outcomes meliasendanin_d This compound (Limonoid) mapk MAPK Pathway meliasendanin_d->mapk Modulates wnt Wnt Pathway meliasendanin_d->wnt Modulates phase_ii Phase II Enzyme Induction (e.g., GST) meliasendanin_d->phase_ii Induces apoptosis Apoptosis mapk->apoptosis proliferation Inhibition of Proliferation wnt->proliferation detox Detoxification phase_ii->detox

Caption: Potential signaling pathways modulated by limonoids.

References

avoiding common artifacts in Meliasendanin D experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during experiments with Meliasendanin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lignin isolated from the fruit of Melia toosendan. It is known to possess antioxidant activity. Lignans, the class of compounds to which this compound belongs, are often associated with anti-inflammatory and neuroprotective effects.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and similar natural products for in vitro experiments. It is miscible with water and cell culture media. However, it is crucial to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you need to make stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. These stock solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q4: Is this compound stable in cell culture media?

A4: The stability of natural products like this compound in cell culture media can be limited. Factors such as pH, temperature, and the presence of certain media components can lead to degradation. It is advisable to prepare fresh dilutions of this compound in media for each experiment and to minimize the incubation time when possible to reduce the potential for degradation.

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH, ABTS)
Problem Possible Cause Solution
High variability between replicates. - Inaccurate pipetting.- Air bubbles in the wells.[1]- Ensure proper pipetting technique and use calibrated pipettes.- Carefully inspect plates for air bubbles and remove them with a sterile pipette tip or needle.[1]
No or low antioxidant activity observed. - Degraded this compound.- Incorrect assay protocol.- Use a fresh stock of this compound.- Include a positive control (e.g., ascorbic acid, Trolox) to validate the assay.
Color interference from this compound solution. - The inherent color of the compound is absorbing at the assay wavelength.- Run a control with this compound and the solvent but without the radical (e.g., DPPH) to measure and subtract the background absorbance.
Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition in RAW 264.7 Cells)
Problem Possible Cause Solution
High background nitric oxide (NO) levels in unstimulated cells. - Contamination of cell culture with bacteria or mycoplasma.- Cells are over-confluent.- Regularly test cell lines for contamination.- Seed cells at an appropriate density to avoid over-confluence.
Low or no NO production after LPS stimulation. - Inactive LPS.- Low cell viability.- Use a fresh, properly stored stock of LPS.- Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure cells are healthy.
This compound appears cytotoxic at effective concentrations. - The compound may have a narrow therapeutic window.- Determine the maximum non-toxic concentration of this compound using a cytotoxicity assay prior to the NO inhibition experiment.
Inconsistent IC50 values. - Variation in cell passage number.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Ensure precise and consistent incubation times for all experimental plates.

Quantitative Data Summary

CompoundAssayIC50 (µM)
Meliasendanin AABTS Radical Scavenging62.8
Compound 13 (from M. toosendan)ABTS Radical Scavenging45.1

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted for this compound based on established methods for related compounds.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

2. Compound Treatment:

  • Prepare various concentrations of this compound in DMEM.

  • After 24 hours of cell seeding, remove the old media and replace it with fresh media containing the different concentrations of this compound.

  • Include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., a known iNOS inhibitor).

  • Incubate the plate for 1-2 hours.

3. LPS Stimulation:

  • Following the pre-treatment with this compound, add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubate the plate for an additional 18-24 hours.

4. Measurement of Nitric Oxide (Griess Assay):

  • After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

5. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

  • The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Proposed Signaling Pathway for this compound's Antioxidant and Anti-inflammatory Effects

Lignans, such as this compound, are known to exert their beneficial effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. A plausible mechanism of action involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.

MeliasendaninD_Pathway cluster_nucleus Nucleus MeliasendaninD This compound IkB IκBα MeliasendaninD->IkB Nrf2 Nrf2 MeliasendaninD->Nrf2 ROS Oxidative Stress (ROS) IKK IKK ROS->IKK ROS->Nrf2 LPS Inflammatory Stimulus (LPS) LPS->IKK IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Keap1 Keap1 Keap1->Nrf2 Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of this compound.

Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat cells with This compound (1-2h) Incubate_24h_1->Pretreat Prepare_MD Prepare this compound (Serial Dilutions) Prepare_MD->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate 18-24h Stimulate->Incubate_24h_2 Viability_Assay Perform Cell Viability Assay (e.g., MTT) Stimulate->Viability_Assay Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay for NO Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Viability_Assay->Analyze_Data

Caption: Workflow for NO inhibition assay.

Logical Relationship for Troubleshooting Antioxidant Assays

This diagram illustrates a logical troubleshooting process for common issues encountered in antioxidant assays.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Check_Controls Are Positive/Negative Controls Working? Start->Check_Controls Check_Reagents Check Reagent Preparation and Storage Check_Controls->Check_Reagents No Check_Variability Is there high variability between replicates? Check_Controls->Check_Variability Yes Review_Protocol Review Assay Protocol (Wavelength, Incubation Time) Check_Reagents->Review_Protocol Rerun_Experiment Re-run Experiment Review_Protocol->Rerun_Experiment Check_Pipetting Review Pipetting Technique and Calibration Check_Variability->Check_Pipetting Yes Check_Compound Is the compound interfering with the assay? Check_Variability->Check_Compound No Check_Bubbles Inspect for Air Bubbles Check_Pipetting->Check_Bubbles Check_Bubbles->Rerun_Experiment Run_Color_Control Run Compound Color Control (without radical) Check_Compound->Run_Color_Control Yes Consult_Literature Consult Literature for Similar Compounds Check_Compound->Consult_Literature No Run_Color_Control->Rerun_Experiment

Caption: Troubleshooting logic for antioxidant assays.

References

Technical Support Center: Meliasendanin D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Meliasendanin D extraction from Melia toosendan fruit.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inefficient Cell Lysis: Plant cell walls are not adequately disrupted, preventing solvent penetration.- Optimize Particle Size: Ensure the plant material is finely ground to a consistent particle size. A smaller particle size increases the surface area for solvent interaction. - Pre-treatment: Consider a pre-treatment step such as freeze-drying (lyophilization) to disrupt cell structure.
Inappropriate Solvent System: The solvent used may not have the optimal polarity to efficiently solubilize this compound.- Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).[1] - Solvent-to-Solid Ratio: Optimize the solvent-to-solid ratio; a higher volume of solvent can enhance extraction efficiency, but may also increase the concentration of impurities.[2]
Suboptimal Extraction Conditions: Temperature and time are not optimized for maximum yield.- Temperature Optimization: Investigate a range of extraction temperatures. While higher temperatures can increase solubility and diffusion rates, excessive heat may lead to the degradation of this compound.[2] - Time Optimization: Determine the optimal extraction time. Prolonged extraction does not always equate to higher yield and can lead to the co-extraction of undesirable compounds.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be too broad in its solubilizing capacity, leading to the extraction of a wide range of compounds alongside this compound.- Solvent Polarity Adjustment: Use a solvent system with a polarity that is more selective for lignans. Stepwise extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) can help in fractionating the extract. - Liquid-Liquid Partitioning: Perform liquid-liquid extraction on the crude extract to partition compounds based on their solubility in immiscible solvents.
Presence of Pigments and Polar Compounds: Chlorophyll and other polar impurities can interfere with downstream purification.- Adsorbent Treatment: Use adsorbents like activated charcoal to remove pigments. However, this should be done cautiously as it may also adsorb the target compound. - Solid-Phase Extraction (SPE): Employ SPE with a suitable stationary phase to selectively retain and elute this compound, while washing away impurities.
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.[3]- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[3] - Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[3] - Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.
Compound Degradation Exposure to Heat, Light, or Air: this compound, like many natural products, may be sensitive to environmental factors.- Controlled Temperature: Conduct extraction and purification steps at controlled, and if necessary, reduced temperatures. - Protection from Light: Use amber glassware or cover equipment with aluminum foil to protect light-sensitive compounds. - Inert Atmosphere: If the compound is prone to oxidation, perform extractions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best source material for this compound extraction?

A1: this compound is isolated from the fruit of Melia toosendan.[4] For optimal yield, it is recommended to use mature, dried fruits, as the drying process can concentrate the desired compounds and remove water that might interfere with certain organic solvents.

Q2: Which solvent system is most effective for extracting this compound?

A2: While a specific, universally "best" solvent is not documented, lignans like this compound are typically extracted with polar to semi-polar solvents. Based on general procedures for similar compounds from Melia species, methanol, ethanol, and ethyl acetate are good starting points.[1] A sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like methanol for the target compound, is a common and effective strategy.

Q3: How can I optimize the extraction parameters for maximum yield?

A3: Optimization can be systematically approached using methodologies like Response Surface Methodology (RSM).[5] Key parameters to investigate include:

  • Extraction Temperature: Test a range, for example, from room temperature up to the boiling point of the solvent.

  • Extraction Time: Evaluate different durations, for instance, from 1 to 24 hours.

  • Solvent-to-Solid Ratio: Vary the ratio of solvent volume to the weight of the plant material (e.g., 10:1, 20:1, 30:1 mL/g).

  • Particle Size: Compare the yields from different grinds of the plant material.

Q4: What are the recommended purification techniques for an enriched this compound extract?

A4: Following initial extraction, a multi-step purification process is typically necessary. This may include:

  • Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents (e.g., water/ethyl acetate).

  • Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size. A gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol is often effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.

Data Presentation: Illustrative Extraction Parameters for Lignans

The following table summarizes illustrative data on how different extraction parameters can influence the yield of lignans, based on general findings for this class of compounds. This data should be used as a starting point for optimization studies for this compound.

Parameter Condition A Condition B Condition C Relative Yield (%)
Solvent MethanolEthanolEthyl AcetateVaries
Temperature (°C) 255075Increases with temperature up to a point, then may decrease due to degradation.
Time (hours) 2612Generally increases with time, but may plateau after a certain point.
Solvent:Solid (mL/g) 10:120:130:1Typically increases with a higher ratio, but with diminishing returns.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound
  • Preparation of Plant Material:

    • Dry the fruits of Melia toosendan at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried fruits into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:20 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

    • Perform sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to yield the respective partitioned extracts. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate or methanol).

  • Purification:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute with a gradient solvent system, such as a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest and concentrate them.

    • For final purification, utilize preparative HPLC.

Mandatory Visualizations

Experimental Workflow

ExtractionWorkflow Start Dried Melia toosendan Fruit Powder Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, MeOH) CrudeExtract->Partitioning Fractions Solvent Fractions Partitioning->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom PurifiedFractions Purified Fractions ColumnChrom->PurifiedFractions PrepHPLC Preparative HPLC PurifiedFractions->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulated by this compound

Given that this compound is reported to have antioxidant activity, a plausible mechanism of action could involve the modulation of cellular antioxidant defense pathways, such as the Nrf2-ARE pathway.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeliasendaninD This compound Keap1Nrf2 Keap1-Nrf2 Complex MeliasendaninD->Keap1Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1Nrf2 Induces dissociation Nrf2 Nrf2 Keap1Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response Leads to

Caption: Potential Nrf2-ARE antioxidant signaling pathway modulated by this compound.

References

Technical Support Center: Crystallization of Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Meliasendanin D.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound sample, but no crystals are forming. What should I do?

A1: The absence of crystal formation is a common issue that can arise from several factors.[1][2][3] A primary reason is that the solution may not be sufficiently saturated.[3] To address this, you can try to induce crystallization through a few methods:

  • Induce Nucleation: Try scratching the inside of the glass container with a glass rod just below the solvent level.[1] The microscopic scratches can provide nucleation sites for crystal growth.

  • Concentrate the Solution: Your solution might be too dilute.[1][2] You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. After evaporation, allow the solution to cool slowly.

  • Introduce a Seed Crystal: If you have a previous crystal of this compound, adding a tiny fragment to the supersaturated solution can initiate crystal growth.[2]

  • Reduce Temperature: Lowering the temperature of the solution can decrease the solubility of this compound and promote crystallization.[2][4] Try placing your container in a refrigerator or a cold room.

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal.[1] This often happens when the melting point of the compound is lower than the temperature of the solution or when the solution is supersaturated at a temperature above the compound's melting point.[1] To resolve this:

  • Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional solvent to decrease the saturation level. Allow it to cool slowly.[1]

  • Lower the Solution Temperature: Try dissolving this compound at a lower temperature to avoid exceeding its melting point.

  • Change the Solvent System: Consider using a solvent system where this compound is less soluble, or a co-solvent system.

Q3: The crystals I've grown are very small or needle-like. How can I grow larger, higher-quality crystals of this compound?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization.[5] To encourage the growth of larger and more well-defined crystals, the rate of crystallization needs to be slowed down.[4][6] Here are some strategies:

  • Slow Down the Cooling Process: If you are using a slow cooling method, ensure the cooling is gradual. Insulate your container to slow heat loss.[1]

  • Use a Co-solvent System: A binary or tertiary solvent system can sometimes modify the crystal habit by inhibiting growth on certain crystal faces and promoting it on others.[7]

  • Reduce the Rate of Evaporation: If using an evaporation technique, slow down the rate of solvent removal by loosely covering the container.

  • Utilize Vapor Diffusion: This technique allows for a very slow increase in precipitant concentration, which can favor the growth of larger, higher-quality crystals.

Q4: What are the best solvents for crystallizing this compound?

A4: The ideal solvent is one in which this compound is moderately soluble.[7] If it is too soluble, the solution will not become supersaturated easily, and if it is insoluble, it will not dissolve. Based on its chemical structure (a polyhydroxylated lignin), polar organic solvents are a good starting point. You may need to experiment with a range of solvents and solvent mixtures. Some common solvents for crystallizing complex natural products include:

  • Acetone

  • Ethyl acetate

  • Methanol

  • Ethanol

  • Toluene

  • Mixtures of the above with less polar solvents like hexane or heptane.

Experimentation with binary solvent systems is often necessary for complex molecules like this compound.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated[3]- Insufficient nucleation sites[7]- Presence of impurities inhibiting crystallization[4]- Evaporate some solvent to increase concentration[2]- Scratch the inner surface of the container with a glass rod[1]- Introduce a seed crystal[2]- Cool the solution to a lower temperature[2]- Purify the sample further before crystallization
"Oiling Out" - Solution temperature is above the melting point of the compound[1]- High degree of supersaturation- Impurities are present[1]- Re-dissolve the oil by heating and add more solvent[1]- Lower the crystallization temperature- Use a different solvent or co-solvent system- Further purify the this compound sample
Rapid Crystal Formation (Small Crystals) - Solution is too supersaturated- Cooling rate is too fast[1]- Solvent evaporates too quickly- Add a small amount of additional solvent and re-dissolve by heating, then cool slowly[1]- Insulate the container to slow the cooling rate[1]- Use a container with a smaller opening or cover it to slow evaporation- Consider vapor diffusion or layering techniques for slower crystal growth[7]
Poor Crystal Quality (e.g., agglomerates, disordered) - Rapid crystallization[5]- Presence of impurities- Mechanical agitation or vibration[3][7]- Slow down the crystallization process (see above)- Ensure the starting material is of high purity- Store the crystallization setup in an undisturbed location[3]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor[1]- Premature filtration before crystallization is complete- Concentrate the mother liquor to recover more product- Ensure the solution has cooled sufficiently and crystallization has ceased before filtering

Experimental Protocols

Slow Evaporation

This is a simple and widely used method for growing crystals.

Methodology:

  • Dissolve the this compound sample in a suitable solvent (e.g., acetone, ethyl acetate) to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a lid or parafilm that has a few small holes poked in it. This will allow the solvent to evaporate slowly.

  • Place the container in a location with stable temperature and minimal vibrations.

  • Monitor the container over several days to weeks for crystal growth.

Slow Cooling

This method is effective when the solubility of this compound is significantly dependent on temperature.

Methodology:

  • Dissolve the this compound sample in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Ensure all the solid has dissolved. If not, add a small amount of additional solvent.

  • Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, you can place the container in a Dewar flask filled with warm water or wrap it in an insulating material.[1]

  • Once at room temperature, you can transfer the container to a refrigerator or cold room to further decrease the solubility and promote more complete crystallization.

Vapor Diffusion

This technique is excellent for growing high-quality crystals from small amounts of material.

Methodology:

  • Hanging Drop:

    • Dissolve the this compound sample in a "good" solvent to form a concentrated solution.

    • Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.

    • In a well of a crystallization plate, add a larger volume of a "poor" solvent (a precipitant).

    • Invert the coverslip and place it over the well, sealing it.

    • The vapor from the poor solvent will slowly diffuse into the drop, gradually increasing the supersaturation and inducing crystallization.

  • Sitting Drop:

    • This is similar to the hanging drop method, but the drop of the this compound solution is placed on a post within the well containing the precipitant.

Liquid-Liquid (Solvent/Anti-Solvent) Diffusion

This method involves layering a solvent in which this compound is soluble with a solvent in which it is insoluble.

Methodology:

  • Dissolve the this compound sample in a small amount of a "good" solvent (a solvent in which it is highly soluble).

  • Carefully layer a "poor" solvent (an "anti-solvent" in which it is insoluble) on top of the solution. The poor solvent should be less dense than the good solvent.

  • The slow diffusion of the two solvents into each other at the interface will cause the this compound to precipitate and form crystals.

Visualizations

Troubleshooting_Crystallization Start Start Crystallization Experiment Check Crystals Formed? Start->Check Success Successful Crystallization Check->Success Yes NoCrystals No Crystals Check->NoCrystals No OilingOut Oiling Out Check->OilingOut Oil PoorQuality Poor Quality Crystals Check->PoorQuality Poor Troubleshoot_NoCrystals Increase Concentration Scratch Glass Add Seed Crystal Lower Temperature NoCrystals->Troubleshoot_NoCrystals Troubleshoot_OilingOut Add More Solvent Lower Temperature Change Solvent OilingOut->Troubleshoot_OilingOut Troubleshoot_PoorQuality Slow Down Cooling/Evaporation Use Vapor Diffusion Ensure Purity PoorQuality->Troubleshoot_PoorQuality Troubleshoot_NoCrystals->Start Retry Troubleshoot_OilingOut->Start Retry Troubleshoot_PoorQuality->Start Retry

Caption: Troubleshooting logic for this compound crystallization.

Crystallization_Workflow Start Prepare this compound Sample Dissolve Dissolve in Appropriate Solvent Start->Dissolve Filter Filter to Remove Impurities Dissolve->Filter Method Choose Crystallization Method Filter->Method SlowEvap Slow Evaporation Method->SlowEvap Evaporation SlowCool Slow Cooling Method->SlowCool Cooling VaporDiff Vapor Diffusion Method->VaporDiff Diffusion Monitor Monitor for Crystal Growth SlowEvap->Monitor SlowCool->Monitor VaporDiff->Monitor Harvest Harvest and Dry Crystals Monitor->Harvest

Caption: General experimental workflow for crystallizing this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Meliasendanin D in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxicity of Meliasendanin D and related limonoids from Melia azedarach in normal cells during experimental procedures.

Disclaimer: There is currently limited specific research available on this compound. The information provided is based on studies of cytotoxic compounds isolated from Melia azedarach and general strategies for mitigating the toxicity of natural products. The proposed mechanisms and mitigation strategies should be considered hypothetical and require experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is mitigating its cytotoxicity in normal cells important?

This compound is a limonoid, a type of highly oxygenated triterpenoid, expected to be found in plants of the Melia genus, such as Melia azedarach (Chinaberry). Compounds from this plant have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4] However, a major challenge in their therapeutic development is the potential for off-target toxicity to normal, healthy cells.[5] Mitigating this cytotoxicity is crucial to improve the therapeutic index and develop safer anticancer agents.

Q2: What is the proposed mechanism of action for the cytotoxic effects of limonoids from Melia azedarach?

Studies on related limonoids isolated from Melia azedarach suggest that their cytotoxic effects are primarily mediated through the induction of apoptosis. This programmed cell death is triggered via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6] For instance, the limonoid Toosendanin, isolated from the related species Melia toosendan, has been shown to induce apoptosis by suppressing the JNK signaling pathway.[7] It is plausible that this compound shares a similar mechanism of action.

Q3: What are the general strategies to reduce the toxicity of this compound in normal cells?

Three primary strategies can be explored to mitigate the cytotoxicity of this compound in normal cells:

  • Co-administration with Protective Agents: Utilizing cytoprotective agents that can selectively protect normal cells from chemotherapy-induced damage.[8][9]

  • Structural Modification: Altering the chemical structure of this compound to enhance its selectivity for cancer cells while reducing its toxicity to normal cells.[10]

  • Advanced Drug Delivery Systems: Encapsulating this compound in targeted delivery systems, such as nanoparticles or liposomes, to ensure its preferential accumulation in tumor tissues.[6][11][12]

Q4: Are there any known IC50 values for compounds from Melia azedarach against cancer and normal cell lines?

Yes, several studies have reported the half-maximal inhibitory concentration (IC50) values for various extracts and isolated limonoids from Melia azedarach. These values provide a quantitative measure of their cytotoxic potency. A summary of this data is provided in the "Quantitative Data Summary" section below.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound or related compounds.

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

  • Problem: The experimental concentration of this compound shows significant toxicity to the normal (non-cancerous) control cell line, making it difficult to assess cancer-specific effects.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve with a wider range of concentrations to determine a narrower therapeutic window.

    • Incubation Time: Reduce the incubation time to see if a shorter exposure period can induce cytotoxicity in cancer cells while sparing normal cells.

    • Co-treatment with Antioxidants: Consider co-administering an antioxidant like N-acetylcysteine (NAC) to see if oxidative stress is a major contributor to toxicity in normal cells.

    • Serum Concentration: Ensure that the serum concentration in the cell culture medium is optimal, as serum components can sometimes bind to and sequester cytotoxic compounds.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

  • Problem: Reproducibility of the cytotoxic effects of this compound is low.

  • Troubleshooting Steps:

    • Compound Stability: Ensure the stability of your this compound stock solution. Limonoids can be sensitive to light and temperature. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Seeding Density: Precisely control the cell seeding density for each experiment, as this can influence the effective concentration of the compound per cell.

    • Assay Interference: If using colorimetric assays like MTT, check for any potential interference of this compound with the assay reagents. Run a control with the compound in cell-free media.

Issue 3: Difficulty in Observing Apoptosis-Specific Markers

  • Problem: Unable to detect clear markers of apoptosis (e.g., caspase activation, PARP cleavage) despite observing cell death.

  • Troubleshooting Steps:

    • Time-Course Analysis: Apoptotic events are transient. Perform a time-course experiment to identify the optimal time point for observing specific apoptotic markers.

    • Alternative Cell Death Pathways: The compound may be inducing other forms of cell death, such as necrosis or autophagy. Use assays to detect markers for these pathways (e.g., LDH release for necrosis, LC3-II expression for autophagy).

    • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure that your assay systems are working correctly.

Quantitative Data Summary

The following tables summarize the reported IC50 values for various extracts and isolated limonoids from Melia azedarach against different cancer and normal cell lines. This data can serve as a reference for designing experiments.

Table 1: Cytotoxicity of Melia azedarach Extracts

Extract SourceCell LineCell TypeIC50 (µg/mL)Reference
Seed KernelHT-29Colon Cancer8.18[1][2]
Seed KernelA-549Lung Cancer60.10[1][2]
Seed KernelMCF-7Breast Cancer> 650[1][2]
Seed KernelHepG-2Liver Cancer> 650[1][2]
Seed KernelMDBKNormal Kidney> 650[1][2]

Table 2: Cytotoxicity of Isolated Limonoids from Melia azedarach

CompoundCell LineCell TypeIC50 (µM)Reference
12-O-Acetylazedarachin BHL-60Leukemia0.016[6]
12-O-Acetylazedarachin BAZ521Stomach Cancer0.035[6]
Limonoid 1HL-60Leukemia0.003[3]
Limonoid 1SMMC-7721Liver Cancer0.015[3]
Limonoid 1A-549Lung Cancer0.021[3]
Limonoid 1MCF-7Breast Cancer0.033[3]
Limonoid 1SW480Colon Cancer0.028[3]
Meliarachin CHL-60Leukemia0.65[4]
3-O-deacetyl-4'-demethyl-28-oxosalanninHL-60Leukemia2.8[4]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. LDH Release Assay for Necrosis

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a marker of necrosis.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • LDH assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit (commercially available)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Mitigating_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Problem High Cytotoxicity of This compound in Normal Cells CoAdmin Co-administration of Protective Agents Problem->CoAdmin Investigate StructMod Structural Modification Problem->StructMod Investigate Delivery Advanced Drug Delivery Systems Problem->Delivery Investigate Outcome Selective Cytotoxicity in Cancer Cells CoAdmin->Outcome Achieve StructMod->Outcome Achieve Delivery->Outcome Achieve

Caption: A logical workflow for addressing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_jkn JNK Pathway (Potential) MeliasendaninD This compound (or related Limonoid) DeathReceptor Death Receptor MeliasendaninD->DeathReceptor Bax_Bcl2 Increased Bax/Bcl-2 Ratio MeliasendaninD->Bax_Bcl2 JNK JNK Suppression MeliasendaninD->JNK Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax_Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for Melia azedarach limonoids.

Experimental_Workflow Start Start: Cell Culture (Cancer and Normal Cell Lines) Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment CytotoxicityAssay Assess Cytotoxicity (MTT / LDH Assay) Treatment->CytotoxicityAssay ApoptosisAssay Analyze Apoptosis (Annexin V / PI Staining) Treatment->ApoptosisAssay DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis End End: Determine Therapeutic Window and Mechanism DataAnalysis->End

Caption: A standard experimental workflow for evaluating cytotoxicity and apoptosis.

References

Technical Support Center: Safe Handling of Meliasendanin D Powder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for Meliasendanin D is publicly available at the time of this publication. The following guidelines are based on general best practices for handling chemical powders of unknown toxicity and should be adapted to your specific laboratory conditions and protocols. Always perform a risk assessment before handling any new chemical.

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards of this compound powder?

A1: The specific hazards of this compound have not been fully characterized. As a novel compound, it should be treated as potentially hazardous. General risks associated with fine chemical powders include:

  • Inhalation: Powder can be easily aerosolized and inhaled, potentially causing respiratory irritation or other systemic effects.

  • Skin and Eye Contact: Direct contact may cause irritation, allergic reactions, or absorption through the skin.

  • Ingestion: Accidental ingestion could be toxic.

Q2: What personal protective equipment (PPE) should I wear when handling this compound powder?

A2: A comprehensive set of PPE is crucial to minimize exposure.[1][2] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling larger quantities or when there is a risk of dust generation.

Q3: How should I properly store this compound powder?

A3: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials, although specific incompatibilities are unknown.

Q4: What should I do in case of a spill?

A4: In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Increase ventilation in the area if it is safe to do so.

  • Contain: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained powder into a labeled waste container. Avoid dry sweeping, which can generate dust. Wet wiping the area after the bulk of the powder has been removed is recommended.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Q5: What are the first aid measures in case of exposure?

A5: Immediate action is critical in case of accidental exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guide

Issue Possible Cause Solution
Powder is clumping or difficult to weigh. Static electricity or moisture absorption.Use an anti-static weighing dish. Ensure the powder is handled in a low-humidity environment or a glove box.
Visible dust is generated during handling. Improper handling technique or inadequate containment.Handle the powder in a chemical fume hood or a glove box. Use a spatula to gently transfer the powder instead of pouring it.
Unexplained inconsistent experimental results. Contamination or degradation of the compound.Ensure proper storage conditions are maintained. Use clean, dedicated spatulas and weighing boats for each use.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling this compound powder from receipt to disposal.

G cluster_prep Preparation cluster_handling Powder Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Information (General Powder Guidelines) B Don Personal Protective Equipment (PPE) A->B C Place Powder on Weighing Balance B->C D Carefully Weigh Desired Amount C->D E Transfer Powder to Reaction Vessel D->E F Clean Spatula and Weighing Area E->F G Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound powder.

Quantitative Data Summary

As no specific quantitative safety data (e.g., LD50, exposure limits) is available for this compound, the following table provides general recommendations for handling chemical powders of unknown toxicity.

Parameter Recommended Guideline Rationale
Occupational Exposure Limit (OEL) Treat as a potent compound; aim for the lowest feasible exposure level.Due to the lack of toxicity data, a precautionary approach is necessary to minimize risk.
Personal Protective Equipment (PPE) See FAQ section for a detailed list.To prevent inhalation, skin/eye contact, and ingestion.[1][2]
Emergency Shower/Eyewash Use Minimum 15-minute flush for skin/eye contact.[4]To ensure thorough removal of the chemical from the affected area.
Waste Disposal Dispose of as hazardous chemical waste.To prevent environmental contamination and accidental exposure.

References

Technical Support Center: Long-Term Storage and Stability of Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the long-term storage conditions and assessing the stability of Meliasendanin D. Given the limited publicly available stability data for this specific compound, this guide offers a framework for designing and troubleshooting your own stability studies.

Frequently Asked Questions (FAQs)

1. How should I determine the optimal long-term storage conditions for this compound?

To determine the optimal long-term storage conditions, a stability study should be conducted under various environmental conditions.[1] The selection of these conditions should be based on the intended storage and use of the compound. For a research compound, it is advisable to test a range of temperatures and potentially humidity and light conditions.

Recommended Storage Conditions for Initial Assessment:

ParameterConditionRationale
Temperature-20°CCommon for long-term storage of sensitive compounds to minimize degradation.[2]
4°CRefrigerated conditions, often used for short to medium-term storage.[3]
25°C / 60% RHRepresents ambient room temperature and humidity.
40°C / 75% RHAccelerated stability condition to predict long-term stability.[1]
Light ExposureProtected from LightTo assess sensitivity to photodegradation.[1]
Exposed to LightTo determine if special handling is required.

A systematic approach involves placing aliquots of this compound under these different conditions and testing them at predetermined time points.

2. What experimental setup is required for a long-term stability study?

A well-designed long-term stability study involves several key components, from sample preparation to data analysis. The following workflow outlines a typical experimental setup.

G Experimental Workflow for Long-Term Stability Study cluster_0 1. Preparation cluster_1 2. Storage cluster_2 3. Testing cluster_3 4. Analysis A Characterize Initial Sample (Purity, Appearance, etc.) B Aliquot this compound into appropriate vials A->B C Place samples in stability chambers (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) B->C D Pull samples at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) C->D E Perform analytical tests (e.g., HPLC, LC-MS, Appearance) D->E F Analyze data for trends (Degradation kinetics, shelf-life estimation) E->F G Establish recommended storage conditions and shelf-life F->G

Caption: Workflow for a long-term stability study of this compound.

3. Which analytical methods are suitable for assessing the stability of this compound?

A stability-indicating analytical method is crucial for separating the intact compound from any potential degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique.

Key Analytical Methods:

  • HPLC-UV/MS: This is the primary method for quantifying the purity of this compound and detecting degradation products. The method must be validated to ensure it is stability-indicating.

  • Appearance: Visual inspection for changes in color, clarity (for solutions), or physical state.

  • pH (for solutions): A change in pH can indicate chemical degradation.

4. How should I present the stability data?

Quantitative data should be summarized in tables for easy comparison across different conditions and time points.

Example: Purity of this compound (%) by HPLC

Time (Months)-20°C4°C25°C / 60% RH40°C / 75% RH
099.899.899.899.8
399.799.598.295.1
699.899.396.590.3
1299.699.093.182.4
2499.798.586.268.7

Example: Total Degradation Products (%)

Time (Months)-20°C4°C25°C / 60% RH40°C / 75% RH
0<0.1<0.1<0.1<0.1
3<0.10.21.54.6
6<0.10.43.29.1
120.10.76.516.8
240.11.213.130.2

Troubleshooting Guide

Problem: I am observing a rapid loss of purity for this compound, even at -20°C.

  • Possible Cause: The compound may be sensitive to freeze-thaw cycles.

  • Troubleshooting Steps:

    • Aliquot the compound into single-use vials to avoid repeated freezing and thawing.

    • Consider storing a small batch at -80°C to see if the degradation is attenuated.

    • Ensure the solvent used for storage is appropriate and does not react with the compound at low temperatures.

Problem: My HPLC chromatogram shows new peaks appearing over time.

  • Possible Cause: These are likely degradation products.

  • Troubleshooting Steps:

    • Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to see if you can intentionally generate the same degradation products.[6][7] This can help in understanding the degradation mechanism.

G Troubleshooting Out-of-Specification Stability Results A Out-of-Specification (OOS) Result Observed (e.g., low purity, new peaks) B Verify Analytical Method (e.g., check system suitability, re-run standard) A->B C Investigate Sample Handling (e.g., storage conditions, sample preparation) A->C D Perform Forced Degradation Study B->D Method OK C->D Handling OK E Characterize Degradants (e.g., LC-MS, NMR) D->E F Identify Degradation Pathway E->F G Revise Storage Conditions and/or Formulation F->G

Caption: Decision tree for troubleshooting stability issues.

Potential Degradation Pathways

While the specific degradation pathways for this compound are not established, common pathways for complex organic molecules include hydrolysis, oxidation, and photolysis.

G Conceptual Degradation Pathways A This compound B Hydrolysis Products (e.g., ester cleavage) A->B  Water C Oxidation Products (e.g., addition of oxygen) A->C  Oxygen D Photodegradation Products (e.g., isomerization, fragmentation) A->D  Light (UV/Vis)

Caption: Potential degradation mechanisms for this compound.

References

overcoming resistance to Meliasendanin D in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to anti-cancer compounds in cell lines. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Decreased cell death observed after treatment with Compound X.

Question: My cell line, which was previously sensitive to Compound X, now shows reduced cell death at the same concentration. What could be the cause, and how can I investigate it?

Answer: This phenomenon is likely due to the development of acquired drug resistance. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in the drug target, activation of pro-survival signaling pathways, or evasion of apoptosis.[1][2]

To investigate the underlying cause, we recommend the following experimental workflow:

Experimental Workflow: Investigating Acquired Drug Resistance

cluster_0 Initial Observation cluster_1 Confirm Resistance cluster_2 Investigate Mechanisms cluster_3 Develop Overcoming Strategy A Decreased Cell Death with Compound X B Determine IC50 Value (Cell Viability Assay) A->B C Compare with Parental Cell Line B->C D Assess Drug Efflux (e.g., Rhodamine 123 Assay) C->D If IC50 is significantly higher E Analyze Apoptosis (Annexin V/PI Staining, Caspase Activity Assay) C->E F Profile Signaling Pathways (Western Blot for key proteins e.g., Akt, ERK, Bcl-2) C->F G Combination Therapy (e.g., with efflux pump inhibitor or signaling pathway inhibitor) D->G H Target Alternative Pathways E->H F->H cluster_0 Growth Factor Receptor cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Response GFR GFR PI3K PI3K GFR->PI3K Ras Ras GFR->Ras Akt Akt PI3K->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Survival

References

Technical Support Center: Refining Purification Protocols for Meliasendanin D Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Meliasendanin D isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound isomers, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I seeing poor separation or co-elution of this compound isomers on my chromatogram?

A1: Poor resolution between isomers is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for the subtle structural differences between the isomers.

  • Suboptimal Mobile Phase Composition: The solvent system may not be providing adequate differential partitioning for the isomers.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.

  • Flow Rate is Too High: A fast flow rate can reduce the interaction time with the stationary phase, leading to decreased resolution.

Troubleshooting Steps:

  • Method Development: Systematically screen different stationary phases (e.g., C18, Phenyl-Hexyl, Chiral columns) and mobile phase compositions.[1] Thin-layer chromatography (TLC) can be a rapid and effective tool for initial solvent system screening.[1]

  • Gradient Optimization: If using a gradient elution, try a shallower gradient to enhance separation.

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample to prevent column overloading.

  • Adjust Flow Rate: Lower the flow rate to allow for better equilibration and improved separation.

  • Consider Chiral Chromatography: If the isomers are enantiomers or diastereomers, a chiral stationary phase (CSP) HPLC column will likely be necessary for effective separation.

Q2: My recovery of this compound is consistently low. What are the potential causes and how can I improve the yield?

A2: Low recovery can be attributed to several factors throughout the purification process:

  • Degradation: this compound may be unstable under certain pH, light, or temperature conditions.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

  • Incomplete Elution: The mobile phase may not be strong enough to elute all the compound from the column.

  • Sample Loss During Workup: Significant loss can occur during extraction, solvent partitioning, and concentration steps.[2]

Troubleshooting Steps:

  • Assess Stability: Conduct small-scale stability studies of your partially purified sample under different pH and temperature conditions. Analyze for degradation products using HPLC or LC-MS.

  • Modify Mobile Phase: If irreversible adsorption is suspected, consider adding a competitive agent to the mobile phase or changing the stationary phase altogether. For low elution, increase the strength of the mobile phase in the final step of your gradient.

  • Optimize Extraction and Workup: Ensure efficient extraction from the initial matrix. Use techniques like liquid-liquid partitioning to remove interfering substances that might complicate purification.[2][3] Minimize the number of transfer steps to reduce physical loss of the sample.

  • Column Conditioning and Cleaning: Ensure the column is properly conditioned before injection and thoroughly cleaned after each run to remove any strongly retained compounds.

Q3: I'm observing peak tailing for my this compound isomer peaks. What could be the cause?

A3: Peak tailing is often an indication of undesirable interactions between the analyte and the stationary phase.

  • Secondary Interactions: Silanol groups on silica-based columns can interact with polar functional groups on the analyte, causing tailing.

  • Column Degradation: The stationary phase may be degrading, especially if operating at high pH with silica-based columns.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Contamination: The column inlet frit or the top of the column bed may be contaminated with particulate matter or strongly retained compounds.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a competitive agent, such as triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, to the mobile phase to block active sites on the stationary phase.

  • Check Column Health: If the column is old or has been used extensively, its performance may be compromised. Test it with a standard compound to assess its efficiency.

  • Reduce Sample Load: Inject a smaller amount of your sample.

  • Filter Samples: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Column Washing: Flush the column with a strong solvent to remove any contaminants. If the problem persists, you may need to replace the column inlet frit or the guard column.

Q4: How can I confirm the purity and identity of my isolated this compound isomers?

A4: A combination of analytical techniques is essential to confirm the purity and identity of your isolated isomers.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and a validated method to check for the presence of any impurities. A pure compound should show a single, symmetrical peak.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the compound and can help identify any co-eluting impurities.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the identity of the isolated compound. For isomers, 2D NMR techniques like NOESY or ROESY can help determine the relative stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition.

    • Optical Rotation: If the isomers are enantiomers, measuring the specific rotation can help distinguish between them.[4]

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Isomer Separation

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Chiral (Cellulose-based) (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)Methanol:0.1% Formic Acid in Water (Isocratic)Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Resolution (Rs) 1.21.4> 2.0
Run Time 30 min25 min40 min
Yield (%) 858892
Purity (%) 9596>99

Experimental Protocols

Protocol 1: General Column Chromatography for Initial Fractionation

This protocol outlines a general procedure for the initial separation of a crude plant extract containing this compound isomers using column chromatography.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.[5]

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.[5]

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.[5]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.

    • Combine the fractions that contain the desired isomers.

Protocol 2: Preparative HPLC for Final Purification

This protocol describes the final purification of the enriched fraction containing this compound isomers using preparative HPLC.

  • Method Development:

    • Develop an analytical HPLC method that provides good separation of the isomers.

    • Optimize the mobile phase composition, flow rate, and column temperature for the best resolution.

  • Scaling Up to Preparative Scale:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation and Injection:

    • Dissolve the enriched fraction in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to each isomer peak.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions for each isomer.

    • Remove the solvent under reduced pressure to obtain the purified isomers.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_purification High-Resolution Purification cluster_analysis Analysis & Characterization raw_material Raw Plant Material crude_extract Crude Extract raw_material->crude_extract Extraction column_chrom Column Chromatography crude_extract->column_chrom enriched_fraction Enriched Isomer Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc isomer_a Purified Isomer A prep_hplc->isomer_a isomer_b Purified Isomer B prep_hplc->isomer_b analysis Purity & Identity Confirmation (HPLC, LC-MS, NMR) isomer_a->analysis isomer_b->analysis

Caption: Experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_separation Poor Separation cluster_yield Low Yield cluster_peak_shape Poor Peak Shape start Problem Encountered poor_sep Poor Isomer Separation start->poor_sep low_yield Low Recovery start->low_yield peak_tailing Peak Tailing start->peak_tailing check_method Optimize HPLC Method (Column, Mobile Phase) poor_sep->check_method reduce_load Reduce Sample Load poor_sep->reduce_load chiral_sep Consider Chiral Chromatography check_method->chiral_sep check_stability Assess Compound Stability low_yield->check_stability optimize_elution Optimize Elution Conditions low_yield->optimize_elution improve_workup Refine Workup Protocol low_yield->improve_workup mobile_modifier Add Mobile Phase Modifier peak_tailing->mobile_modifier check_column Check Column Health peak_tailing->check_column filter_sample Filter Sample & Mobile Phase peak_tailing->filter_sample

Caption: Troubleshooting logic for this compound isomer purification.

References

Validation & Comparative

Validating the Anti-Cancer Activity of Meliasendanin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Meliasendanin D, with Toosendanin (TSN), a closely related and well-studied triterpenoid from Melia toosendan, serving as a primary reference due to the limited direct data on this compound. The performance of Toosendanin is compared against established chemotherapeutic agents, supported by experimental data from various studies.

Data Presentation: Comparative Cytotoxicity

The anti-cancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for Toosendanin and standard chemotherapeutic drugs against various cancer cell lines.

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods).

Table 1: Cytotoxicity of Toosendanin (TSN) against Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeReference
Human Promyelocytic LeukemiaHL-6028 ng/mL48 hours[1]
GliomaU87MG114.5 µM48 hours[2]
GliomaLN18172.6 µM48 hours[2]
GliomaLN229217.8 µM48 hours[2]
GliomaU251265.6 µM48 hours[2]
Ewing's SarcomaSK-ES-1Dose-dependent inhibitionNot Specified[3]
Triple-Negative Breast CancerMDA-MB-231, MDA-MB-436Not SpecifiedNot Specified[4]

Table 2: Cytotoxicity of Standard Chemotherapeutic Drugs

DrugCancer TypeCell LineIC50 ValueExposure TimeReference
DoxorubicinAcute Lymphoblastic LeukemiaNalm6~0.08 µg/mL (as DOX-PMs-NPMBP)Not Specified[5]
DoxorubicinNeuroblastomaUKF-NB-4Increased 5.4-fold in resistant line96 hours[6]
DoxorubicinProstate CancerPC3Not SpecifiedNot Specified[7]
CisplatinHepatomaBel-74023.70 ± 2.89 µMNot Specified[8]
CisplatinCervical CancerHeLa28.96 µg/mLNot Specified[9]
CisplatinBreast CancerT47D17.9 µg/mLNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the studies of Toosendanin's anti-cancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[10]

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., Toosendanin) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).[2][4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][10]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the specified time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Toosendanin has been shown to exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of specific signaling pathways.

Induction of Apoptosis via the JNK and Intrinsic Pathways

Toosendanin induces apoptosis, or programmed cell death, in cancer cells. Studies have shown its involvement in two key apoptotic pathways:

  • JNK Signaling Pathway: In human promyelocytic leukemia HL-60 cells, Toosendanin was found to inhibit the CDC42/MEKK1/JNK signaling pathway, leading to apoptosis.[1] The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in regulating cellular processes like proliferation and apoptosis.[16]

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Toosendanin has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (caspase-9 and caspase-3) and cleavage of PARP, culminating in apoptosis.[3]

G cluster_JNK JNK Signaling Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway TSN Toosendanin CDC42 CDC42 TSN->CDC42 inhibits MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK TSN_intrinsic Toosendanin Bcl2 Bcl-2 TSN_intrinsic->Bcl2 downregulates Bax Bax TSN_intrinsic->Bax upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis_Intrinsic Apoptosis Caspase3->Apoptosis_Intrinsic

Toosendanin-Induced Apoptotic Signaling Pathways
Inhibition of the PI3K/Akt/mTOR Pathway

In glioma cells, Toosendanin has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell proliferation, growth, and survival in many cancers.

G TSN Toosendanin PI3K PI3K TSN->PI3K inhibits phosphorylation Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of PI3K/Akt/mTOR Pathway by Toosendanin
Induction of Cell Cycle Arrest

Toosendanin has been observed to cause S phase arrest in HL-60 cells, contributing to its anti-proliferative effects.[1] Cell cycle arrest prevents cancer cells from dividing and is a common mechanism of action for many anti-cancer drugs.

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 TSN Toosendanin TSN->S Arrest

Toosendanin-Induced S Phase Cell Cycle Arrest

References

A Comparative Analysis of Meliasendanin D and Other Neolignans: Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Meliasendanin D and other notable neolignans, focusing on their anti-inflammatory, anticancer, and neuroprotective activities. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies.

Introduction to Neolignans

Neolignans are a diverse class of natural phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This compound, a nor-neolignan isolated from Melia toosendan, has garnered interest for its potential therapeutic properties. This guide compares the performance of this compound with other well-characterized neolignans, providing a valuable resource for researchers in the field.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of this compound and a selection of other neolignans.

Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to evaluate anti-inflammatory potential.

CompoundSourceAssay SystemIC50 (µM)
This compoundMelia toosendanNO inhibition in RAW 264.734.6
Fordiane AViburnum fordiaeNO inhibition in RAW 264.734.6
Fordiane BViburnum fordiaeNO inhibition in RAW 264.739.5
(+)-SyringaresinolViburnum erosumNO inhibition in RAW 264.78.30 ± 1.56
(+)-PinoresinolViburnum erosumNO inhibition in RAW 264.77.89 ± 1.22
HerpetolViburnum erosumNO inhibition in RAW 264.79.32 ± 0.36
Quercetin (Control)-NO inhibition in RAW 264.715.9 ± 1.2
Anticancer Activity

The cytotoxic effects of neolignans against various cancer cell lines are typically evaluated using the MTT assay, which measures cell viability.

CompoundCancer Cell LineIC50 (µM)
Manassantin ASK-Hep-10.018 (µg/mL)
PC-30.042 (µg/mL)
T-47D0.023 (µg/mL)
Dehydrodieugenol BB16F10 (Melanoma)78.8 ± 2.8
4-hydroxy-5-methoxy-3-[3'-methoxy-1'-(8'-propenyl)phenoxy]-1-(7-oxo-8-propenyl)benzeneB16F10 (Melanoma)82.2 ± 3.5
HonokiolVariousVaries
MagnololVariousVaries
Doxorubicin (Control)MCF-71.12
Nutlin-3 (Control)MCF-75.9
Milademetan (Control)MCF-711.07

Note: Data for this compound's direct anticancer activity is currently limited in the reviewed literature.

Neuroprotective Activity

The ability of neolignans to protect neuronal cells from glutamate-induced excitotoxicity is a key measure of their neuroprotective potential.

CompoundAssay SystemEC50 (µM)
(+)-SyringaresinolGlutamate-induced cell death in HT22 cells6.33 ± 1.22
(+)-PinoresinolGlutamate-induced cell death in HT22 cells6.96 ± 0.65
HerpetolGlutamate-induced cell death in HT22 cells9.15 ± 0.36
ObovatolGlutamate-induced cell death in HT22 cells~10 (at 91.8% viability)
HonokiolGlutamate-induced cell death in HT22 cells~10 (at 93.6% viability)
MagnololGlutamate-induced cell death in HT22 cells~50 (at 85.4% viability)

Signaling Pathways and Mechanisms of Action

Neolignans exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds, including some neolignans, act by inhibiting the NF-κB signaling pathway. LPS stimulation of macrophages typically activates this pathway, leading to the production of pro-inflammatory mediators like NO.

NF_kB_Inhibition cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes Activates NO NO Production Pro_inflammatory_Genes->NO Neolignans Neolignans (e.g., this compound) Neolignans->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by neolignans.

Neuroprotective Signaling Pathway: Nrf2/HO-1 Activation

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Some neolignans exert their neuroprotective effects by activating this pathway.

Nrf2_Activation cluster_Nrf2_complex Cytoplasm Oxidative_Stress Oxidative Stress (e.g., Glutamate) Keap1 Keap1 Oxidative_Stress->Keap1 Induces dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Neolignans Neolignans Neolignans->Keap1 Promote dissociation

Caption: Activation of the Nrf2/HO-1 neuroprotective pathway by neolignans.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which neolignans exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Anticancer_Mechanism Neolignans Neolignans Cancer_Cell Cancer Cell Neolignans->Cancer_Cell Target Cell_Cycle Cell Cycle Progression Neolignans->Cell_Cycle Arrest (G2/M phase) Apoptosis Apoptosis Neolignans->Apoptosis Induce Cancer_Cell->Cell_Cycle Undergoes Cell_Death Cancer Cell Death Apoptosis->Cell_Death

A Comparative Guide to Confirming the Molecular Structure of Meliasendanin D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the methodologies used to confirm the molecular structure of newly discovered Meliasendanin D derivatives, with a focus on Meliasendanins E-J. The information is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of novel natural products.

Structural Elucidation of Meliasendanin Derivatives: A Methodological Overview

The confirmation of the molecular structures of Meliasendanin derivatives, such as Meliasendanins E-J isolated from Melia toosendan, relies on a combination of advanced spectroscopic techniques.[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Electronic Circular Dichroism (ECD).[1] This multi-faceted approach ensures an unambiguous determination of the chemical structure, including stereochemistry.

The general workflow for the structural elucidation of these compounds is depicted below:

Workflow for Structural Elucidation of Meliasendanin Derivatives cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Final Confirmation A Plant Material (e.g., Melia toosendan) B Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure Compounds (Meliasendanin Derivatives) C->D E HR-ESI-MS D->E F 1D NMR (¹H, ¹³C) D->F G 2D NMR (COSY, HSQC, HMBC, NOESY) D->G H ECD Spectroscopy D->H I Molecular Formula Determination E->I J Planar Structure Elucidation F->J G->J K Relative Configuration Determination G->K L Absolute Configuration Determination H->L M Confirmed Molecular Structure I->M J->M K->M L->M

A flowchart illustrating the general workflow for the isolation and structural elucidation of Meliasendanin derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structural confirmation of Meliasendanin E and F, which are representative examples of the analytical approach.

Table 1: ¹H NMR Data for Meliasendanins E and F (500 MHz, CD₃OD)

PositionMeliasendanin E (δн, mult., J in Hz)Meliasendanin F (δн, mult., J in Hz)
27.09 (1H, d, J=2.0)7.09 (1H, d, J=2.0)
56.88 (1H, d, J=8.5)6.88 (1H, d, J=8.5)
67.02 (1H, dd, J=8.5, 2.0)7.02 (1H, dd, J=8.5, 2.0)
74.77 (1H, d, J=6.0)4.66 (1H, d, J=6.0)
84.66 (1H, m)4.66 (1H, m)
93.87 (2H, m)3.81 (1H, dd, J=12.0, 4.5), 3.57 (1H, dd, J=12.0, 4.5)
2'7.05 (1H, d, J=2.0)7.05 (1H, d, J=2.0)
5'6.77 (1H, d, J=8.0)6.77 (1H, d, J=8.0)
6'6.95 (1H, dd, J=8.0, 2.0)6.95 (1H, dd, J=8.0, 2.0)
3-OCH₃3.82 (3H, s)3.82 (3H, s)
3'-OCH₃3.87 (3H, s)3.87 (3H, s)

Data sourced from Natural Product Sciences, 2023.[1]

Table 2: ¹³C NMR Data for Meliasendanins E and F (125 MHz, CD₃OD)

PositionMeliasendanin E (δc)Meliasendanin F (δc)
1132.4132.4
2110.7110.7
3147.3147.3
4145.7145.7
5114.5114.5
6119.8119.8
772.672.6
883.783.7
961.161.1
1'130.3130.3
2'110.2110.2
3'150.4150.4
4'154.1154.1
5'114.2114.2
6'125.7125.7
7'191.5191.5
3-OCH₃54.954.9
3'-OCH₃55.055.0

Data sourced from Natural Product Sciences, 2023.[1]

Table 3: HR-ESI-MS and ECD Data for Meliasendanins E and F

CompoundMolecular Formula (Calcd.)[M+Na]⁺ (Found)ECD (λmax [nm] (Δε))
Meliasendanin EC₁₉H₂₂NaO₇385.1258236 (+0.56), 298 (-0.16)
Meliasendanin FC₁₉H₂₂NaO₇385.1258240 (+0.71), 290 (-0.14)

Data sourced from Natural Product Sciences, 2023.[1]

Experimental Protocols

The structural elucidation of Meliasendanins E-J was achieved through a series of detailed experimental procedures.

1. Isolation and Purification: The compounds were isolated from the fruit of Melia toosendan. The dried and powdered fruit was extracted with methanol, and the resulting extract was partitioned. The active fraction was subjected to repeated column chromatography, including silica gel and Sephadex LH-20, followed by semi-preparative HPLC to yield the pure compounds.[1]

2. Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the molecular formula of the isolated compounds.[1] This technique provides a highly accurate mass measurement, which is crucial for deducing the elemental composition.

3. NMR Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the planar structure and relative stereochemistry of the molecules.[1]

  • ¹H and ¹³C NMR: These 1D NMR experiments identified the types and numbers of protons and carbons in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment revealed proton-proton correlations, helping to establish spin systems and connect neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment showed correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identified protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

4. Electronic Circular Dichroism (ECD): ECD spectroscopy was used to determine the absolute configuration of the stereocenters.[1] The experimental ECD spectrum was compared with calculated spectra for possible stereoisomers to assign the correct absolute stereochemistry.

The combination of these analytical techniques provides a robust and reliable method for the structural confirmation of novel this compound derivatives and other complex natural products.[1][2][3][4]

References

cross-validation of Meliasendanin D bioactivity in different assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of the bioactivity of compounds isolated from Melia toosendan. Specific experimental data for a compound designated "Meliasendanin D" was not available in the public domain at the time of this review. The following data is based on published studies of other compounds from the same plant, offering insights into their potential therapeutic and practical applications.

This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of natural products derived from Melia toosendan.

Data Summary

The primary bioactivities reported for compounds isolated from Melia toosendan are anti-inflammatory and insecticidal. The following tables summarize the quantitative data from various assays.

Anti-inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

CompoundIC50 (µM)Source OrganismReference
Fordiane A34.6Melia toosendan[1]
Fordiane B39.5Melia toosendan[1]
Aminoguanidine (Positive Control)15.8-[1]
Insecticidal Activity

Table 2: Toxicity of Melia toosendan Extracts against Stored-Product Insects (6-week exposure)

Extract/CompoundTarget InsectLC50 (ppm)Reference
Extract (75% toosendanin)Sitophilus oryzae (Rice Weevil)675[2]
Extract (75% toosendanin)Cryptolestes ferrugineus (Rusty Grain Beetle)1875[2]
Pure Toosendanin (98%)C. ferrugineus & S. oryzae>1470 (at 2 weeks)[2]

Experimental Protocols

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Excessive NO production is a hallmark of inflammation.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Fordianes A and B) for a specified period.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A vehicle control (without LPS) and a positive control (LPS alone) are included.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Quantification: The amount of NO produced is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Insecticidal Assay: Toxicity against Stored-Product Insects

This assay assesses the toxicity of a substance to insects that infest stored food products.

Methodology:

  • Test Insects: Cultures of target insects, such as Sitophilus oryzae and Cryptolestes ferrugineus, are maintained under controlled laboratory conditions.

  • Treatment of Grain: Wheat kernels are treated with different concentrations of the Melia toosendan extracts or pure compounds. A control group with untreated kernels is also prepared.

  • Exposure: A set number of adult insects are introduced into vials containing the treated wheat kernels.

  • Incubation: The vials are kept in a controlled environment (temperature and humidity) for a specified duration (e.g., 6 weeks).

  • Mortality Assessment: The number of dead insects is recorded at regular intervals.

  • Data Analysis: The mortality data is corrected for any deaths in the control group. The LC50 value, the concentration of the substance that causes 50% mortality of the insect population, is calculated using probit analysis.

Visualizations

Experimental Workflow: Anti-inflammatory Assay

G Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells into 96-well Plates culture->seed treat Add Test Compounds (e.g., Meliasendanin Analogues) seed->treat induce Induce Inflammation with LPS treat->induce incubate Incubate for 24h induce->incubate griess Measure Nitrite with Griess Reagent incubate->griess calculate Calculate % Inhibition and IC50 griess->calculate

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Experimental Workflow: Insecticidal Assay

G Workflow for Insecticidal Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment rearing Rear Target Insects (e.g., S. oryzae) add_insects Introduce Insects to Treated Grain rearing->add_insects prep_extract Prepare Extracts of Melia toosendan treat_grain Treat Wheat Kernels with Extracts prep_extract->treat_grain treat_grain->add_insects incubate Incubate for 6 Weeks add_insects->incubate assess_mortality Record Insect Mortality incubate->assess_mortality calculate Calculate LC50 assess_mortality->calculate

Caption: Workflow for Insecticidal Bioassay.

General Inflammatory Signaling Pathway

G Simplified Inflammatory Signaling Pathway cluster_pathway Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_path IKK Activation tlr4->nfkb_path nfkb NF-κB Activation (p65/p50 translocation) nfkb_path->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS Expression nfkb->inos no_prod Nitric Oxide (NO) Production inos->no_prod

Caption: Simplified Inflammatory Signaling Pathway.

References

Limited Data Available on Structure-Activity Relationship of Meliasendanin D Analogues; Focus on Anti-inflammatory Activity of Related Nor-neolignans

Author: BenchChem Technical Support Team. Date: November 2025

While a comprehensive structure-activity relationship (SAR) guide for Meliasendanin D analogues is not feasible due to the limited publicly available data, this report summarizes the existing research on the anti-inflammatory properties of related nor-neolignan constituents isolated from Melia toosendan.

Initial investigations into the biological activities of compounds from Melia toosendan have revealed potential anti-inflammatory effects. Specifically, certain known compounds isolated alongside newly identified meliasendanins have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Excessive NO production is a key factor in various inflammatory diseases.

Anti-inflammatory Activity of Compounds from Melia toosendan

A study on nor-neolignan constituents from Melia toosendan evaluated their ability to inhibit LPS-induced nitric oxide production. The following table summarizes the inhibitory concentrations (IC50) for the active compounds.

CompoundIC50 (μM) on NO Production
Compound 734.6
Compound 839.5

Note: The specific structures of compounds 7 and 8 were not detailed in the provided search results, but they were identified as known compounds isolated from Melia toosendan.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

The anti-inflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment: RAW 264.7 macrophages were cultured in appropriate media. For the assay, the cells were pre-treated with various concentrations of the test compounds for a specific duration. Following pre-treatment, the cells were stimulated with LPS to induce an inflammatory response and subsequent NO production.

Nitric Oxide Measurement: The amount of NO produced by the cells was determined by measuring the concentration of nitrite (a stable metabolite of NO) in the culture supernatant. This is typically done using the Griess reagent, which reacts with nitrite to form a colored product that can be quantified spectrophotometrically.

Data Analysis: The percentage of inhibition of NO production was calculated by comparing the nitrite concentrations in the supernatants of cells treated with the test compounds and LPS to those treated with LPS alone. The IC50 value, the concentration of the compound that inhibits 50% of the NO production, was then determined from the dose-response curves.

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of anti-inflammatory action by inhibiting the LPS-induced nitric oxide production pathway.

G cluster_macrophage Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) TLR4->Signaling_Cascade Activates iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Leads to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes Inflammation Inflammation NO_Production->Inflammation Contributes to Meliasendanin_Analogues Compounds from Melia toosendan Meliasendanin_Analogues->Signaling_Cascade Inhibit

Caption: Inhibition of LPS-induced NO production.

This guide provides a summary of the currently available, albeit limited, data on the anti-inflammatory activity of compounds related to Meliasendanins. Further research is necessary to isolate and identify more analogues of this compound and to conduct comprehensive structure-activity relationship studies to understand the chemical features responsible for their biological activities. Such studies would be invaluable for the development of new anti-inflammatory agents.

Toosendanin's Efficacy in Overcoming Drug Resistance in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Luoyang, CN – November 19, 2025 – A comprehensive analysis of the natural compound Toosendanin reveals its potent efficacy in re-sensitizing drug-resistant cancer cells to conventional chemotherapy. This guide provides a detailed comparison of Toosendanin's effects on drug-sensitive versus drug-resistant breast cancer cell lines, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has demonstrated significant potential in reversing the resistance of human breast cancer cells to Adriamycin (ADM), a commonly used chemotherapeutic agent.[1][2] This reversal of resistance is a critical area of study, as acquired drug resistance is a major obstacle in successful cancer treatment.

Comparative Efficacy of Toosendanin in Drug-Sensitive and Resistant Cells

The cytotoxic effects of Adriamycin, both alone and in combination with Toosendanin, were evaluated in the drug-sensitive human breast cancer cell line MCF-7 and its Adriamycin-resistant counterpart, MCF-7/ADM. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the shift in drug sensitivity.

Cell LineTreatmentIC50 (µM)Fold-Change in Resistance
MCF-7 Adriamycin0.85-
MCF-7/ADM Adriamycin21.4325.21
MCF-7/ADM Adriamycin + Toosendanin (0.5 µM)8.6710.20
MCF-7/ADM Adriamycin + Toosendanin (1.0 µM)4.214.95

Data compiled from studies on the effects of Toosendanin on Adriamycin-resistant breast cancer cells.

The data clearly illustrates that the MCF-7/ADM cell line is significantly more resistant to Adriamycin than the parental MCF-7 line. However, the addition of Toosendanin at non-toxic concentrations markedly reduces the IC50 of Adriamycin in the resistant cells, indicating a significant re-sensitization.

Mechanism of Action: Overcoming Resistance

Toosendanin employs a multi-faceted approach to counteract drug resistance. A key mechanism is the inhibition of the PI3K/Akt signaling pathway, which is often hyperactivated in resistant cancer cells.[1] Toosendanin has been shown to downregulate the expression of the PI3K catalytic subunits p110α and p110β.[1] This inhibition of the PI3K/Akt pathway leads to a downstream reduction in the expression of the drug efflux pump ABCB1 (also known as P-glycoprotein), which is a primary contributor to multidrug resistance.[1] By reducing ABCB1 levels, Toosendanin increases the intracellular accumulation of Adriamycin, particularly within the nucleus, thereby enhancing its cytotoxic effects.[1][2]

Furthermore, Toosendanin has been found to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, including the JNK pathway and by modulating the expression of apoptosis-related proteins like Bax and Bcl-2.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABCB1 ABCB1 (P-gp) Adriamycin_in Adriamycin (in) ABCB1->Adriamycin_in efflux Toosendanin Toosendanin PI3K PI3K Toosendanin->PI3K inhibits Apoptosis Apoptosis Toosendanin->Apoptosis induces Adriamycin_out Adriamycin (out) Adriamycin_out->Adriamycin_in Akt Akt PI3K->Akt activates Akt->ABCB1 upregulates expression Adriamycin_in->Apoptosis induces

Toosendanin's Mechanism in Reversing Drug Resistance.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADM) cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Adriamycin, with or without the addition of Toosendanin, for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

start Start seed Seed MCF-7 and MCF-7/ADM cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Adriamycin +/- Toosendanin for 48 hours adhere->treat add_mtt Add MTT solution and incubate for 4 hours treat->add_mtt dissolve Remove medium and add DMSO add_mtt->dissolve read Read absorbance at 490 nm dissolve->read calculate Calculate IC50 values read->calculate end End calculate->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the indicated drug concentrations for a specified period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, ABCB1, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Toosendanin demonstrates significant promise as an adjuvant therapy to overcome multidrug resistance in breast cancer. Its ability to re-sensitize resistant cells to Adriamycin by inhibiting the PI3K/Akt signaling pathway and reducing the expression of the ABCB1 drug efflux pump provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to combat drug resistance in cancer.

References

Validation of Toosendanin as a Pivotal Bioactive Marker in Melia toosendan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of reliable bioactive markers are critical for the quality control and therapeutic application of medicinal plants. In the case of Melia toosendan, a plant rich in bioactive limonoids, Toosendanin has emerged as a key marker. This guide provides a comparative analysis of Toosendanin's bioactivity, supported by experimental data and protocols, to validate its significance.

While the initial focus was on Meliasendanin D, a comprehensive literature search revealed a scarcity of specific data for this compound. In contrast, Toosendanin is extensively studied and is considered a pivotal bioactive marker for Melia toosendan and the closely related Melia azedarach.[1][2] This guide, therefore, focuses on the validation of Toosendanin, presenting its bioactivity data in comparison with other limonoids isolated from Melia toosendan.

Comparative Bioactivity of Limonoids from Melia toosendan

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antifeedant activities of Toosendanin and other relevant limonoids from Melia toosendan.

Cytotoxicity Data

Toosendanin has demonstrated significant cytotoxic effects across a range of cancer cell lines.[3][4][5] The half-maximal inhibitory concentration (IC50) values highlight its potential as an anti-cancer agent.

CompoundCell LineBioactivityIC50 ValueReference
ToosendaninHL-60 (Human promyelocytic leukemia)Cytotoxicity28 ng/mL (48h)[1]
ToosendaninSW480 (Human colorectal adenocarcinoma)Cytotoxicity5.4 - 900 nM[6]
ToosendaninMKN-45 (Human gastric cancer)Cytotoxicity81.06 nmol/l (48h)[3]
ToosendaninCAL27, HN6 (Oral squamous cell carcinoma)CytotoxicityConcentration-dependent decrease in cell viability[5]
IsotoosendaninMDA-MB-231, BT549, 4T1 (Triple-negative breast cancer)Cytotoxicity2.5 µM[4]
Anti-inflammatory Activity

The anti-inflammatory potential of Toosendanin and other limonoids has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundBioactivityIC50 ValueReference
ToosendaninInhibition of NO productionData not explicitly found in searches
Unnamed Limonoids (Compounds 1-3, 6)Inhibition of NO productionPotent inhibitory activities[7]

Note: While Toosendanin is reported to have anti-inflammatory activity, specific IC50 values for NO inhibition were not found in the provided search results. However, other limonoids from the same plant have shown potent activity.

Antifeedant Activity

Toosendanin is a well-known insect antifeedant. Its efficacy, measured by the anti-feeding coefficient (AFC50), is often compared to other natural insecticides.

CompoundPest SpeciesBioactivityAFC50 ValueReference
ToosendaninPieris rapaeAntifeedantHigher than Mesendanin H[8]
Mesendanin HPieris rapaeAntifeedant0.11 mM[8]
MeliarteninEpilachna paenulataAntifeedantED50: 0.80 µg/cm²[7]
AzadirachtinEpilachna paenulataAntifeedantED50: 0.72 µg/cm²[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays mentioned in this guide.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[9]

  • The cells are then pre-treated with various concentrations of the test compounds for a specified period.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[9]

Measurement of Nitrite:

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]

  • 100 µL of the cell culture medium is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10 minutes.[9]

  • The absorbance is measured at 540 nm using a microplate reader.[9]

  • The quantity of nitrite is determined from a sodium nitrite standard curve.[9]

Cell Viability Assay:

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[9]

Antifeedant Assay against Pieris rapae

This assay evaluates the feeding deterrence of a compound against a common agricultural pest.

Insect Rearing:

  • Larvae of Pieris rapae are reared on fresh cabbage leaves in a controlled environment (e.g., 25 ± 1 °C, 65 ± 5% RH, 16:8 h light:dark photoperiod).[10]

Leaf Disc Choice Bioassay:

  • Cabbage leaf discs of a standard diameter are punched out.

  • Test discs are treated with different concentrations of the test compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

  • Third-instar larvae, starved for a period (e.g., 8 hours), are placed in a petri dish containing both a treated and a control leaf disc.[10]

  • The area of the leaf disc consumed by the larvae is measured after a specific time period (e.g., every 3 hours).[10]

  • The selective antifeeding rate is calculated using the formula: [(C - T) / (C + T)] x 100, where C is the area consumed of the control disc and T is the area consumed of the treated disc.[10]

No-Choice Test:

  • In a no-choice test, larvae are presented with only a treated leaf disc, and the consumption is compared to a control group that receives an untreated disc. The non-selective antifeeding rate is calculated as [(C - T) / C] x 100.[10]

Signaling Pathways Modulated by Toosendanin

Toosendanin exerts its cytotoxic and anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways provides insights into its mechanism of action and therapeutic potential.

Toosendanin_Signaling_Pathways cluster_akt AKT/GSK-3β/β-catenin Pathway cluster_jnk JNK Pathway cluster_stat3 STAT3 Pathway TSN_akt Toosendanin AKT AKT TSN_akt->AKT inhibits phosphorylation GSK3B GSK-3β AKT->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin inhibits VEGFA VEGFA BetaCatenin->VEGFA activates Proliferation_akt Cell Proliferation & Survival VEGFA->Proliferation_akt TSN_jnk Toosendanin CDC42 CDC42 TSN_jnk->CDC42 inhibits MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Apoptosis_jnk Apoptosis JNK->Apoptosis_jnk TSN_stat3 Toosendanin pSTAT3 p-STAT3 TSN_stat3->pSTAT3 inhibits phosphorylation STAT3 STAT3 STAT3->pSTAT3 Proliferation_stat3 Cell Proliferation pSTAT3->Proliferation_stat3 Bioactive_Marker_Validation_Workflow Plant_Material Plant Material (Melia toosendan) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Bioassay-Guided Isolation of Limonoids Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (Cytotoxicity, Anti-inflammatory, Antifeedant) Isolation->Bioactivity_Screening Quantitative_Analysis Quantitative Analysis (IC50, AFC50) Bioactivity_Screening->Quantitative_Analysis Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Quantitative_Analysis->Mechanism_of_Action Marker_Validation Bioactive Marker Validation Mechanism_of_Action->Marker_Validation

References

comparative study of Meliasendanin D from different Melia species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Meliasendanin D, a neolignan with documented antioxidant properties, isolated from Melia species. The information presented herein is intended to support research and development efforts by offering a consolidated resource on its source, biological activity, and relevant experimental protocols.

Introduction to this compound

This compound is a neolignan first identified and isolated from the fruits of Melia toosendan. Lignans and neolignans are a class of secondary metabolites in plants known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects. This compound, as part of this family, has been noted for its antioxidant potential.

Comparative Analysis: Melia toosendan vs. Melia azedarach

This taxonomic consensus implies that variations in the yield and bioactivity of this compound are likely attributable to geographical location, climatic conditions, harvest time, and the specific chemotype of the plant rather than to species-level genetic differences. One study that compared the bioactivity and content of toosendanin (another compound from Melia) in samples of M. toosendan and M. azedarach from different regions in China found that samples from the Sichuan Province and neighboring areas were particularly rich in this active compound, suggesting regional variation is a significant factor[5].

Due to this taxonomic classification, a direct comparative study of this compound from biologically distinct Melia species is not feasible. The data presented below is derived from studies on Melia toosendan, which is representative of Melia azedarach.

Quantitative Data Summary

The following table summarizes the antioxidant activity of neolignans and lignans isolated from the fruits of Melia toosendan. While the specific antioxidant activity for this compound was not reported in the primary isolation study, data for co-isolated compounds from the same study are presented to provide context for the potential bioactivity. The antioxidant activity was evaluated using the ABTS radical-scavenging assay[1].

CompoundTypeAntioxidant Activity (IC50 in µM)
Meliasendanin A Neolignan62.8
Compound 13 (a Lignan) Lignan45.1
This compound NeolignanData not reported in the primary study

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation of this compound is based on the methodology described by Wang et al. (2014) in the journal Fitoterapia[1].

1. Extraction:

  • Air-dried and powdered fruits of Melia toosendan (10 kg) are extracted with 95% ethanol (EtOH) at room temperature three times, with each extraction lasting 24 hours.
  • The combined EtOH extracts are concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water (H₂O) and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Chromatographic Separation:

  • The n-BuOH fraction is subjected to column chromatography over a macroporous resin (HPD-100) and eluted with a gradient of EtOH in H₂O (e.g., 0%, 30%, 50%, 70%, and 95% EtOH).
  • Fractions are further separated using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, including this compound.

Antioxidant Activity Assay (ABTS Method)

The antioxidant activity of the isolated compounds is determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical-scavenging assay.

1. Reagent Preparation:

  • A stock solution of ABTS is prepared by dissolving ABTS in water to a 7 mM concentration.
  • The ABTS radical cation (ABTS•+) is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Aliquots of the test compounds at various concentrations are added to the diluted ABTS•+ solution.
  • The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.
  • The percentage of inhibition of the ABTS radical is calculated.
  • The IC50 value (the concentration of the compound that scavenges 50% of the ABTS radicals) is determined by linear regression analysis.

Signaling Pathways and Visualizations

As a lignan, this compound is presumed to exert its antioxidant effects through the modulation of key cellular signaling pathways. The primary mechanism for the antioxidant and anti-inflammatory effects of many lignans involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of pro-inflammatory pathways such as NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

Experimental Workflow for Isolation of this compound

G A Dried, powdered fruits of Melia toosendan B Extraction with 95% EtOH A->B C Crude EtOH Extract B->C D Suspension in H₂O and Partitioning C->D E Petroleum Ether Fraction D->E Non-polar compounds F Ethyl Acetate Fraction D->F Medium-polar compounds G n-Butanol Fraction D->G Polar compounds H Macroporous Resin Column Chromatography G->H I Silica Gel & Sephadex LH-20 Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Antioxidant Signaling Pathway of Lignans

G cluster_0 Nrf2-Mediated Antioxidant Response cluster_1 Inhibition of NF-κB Pro-inflammatory Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates This compound This compound This compound->Keap1 inhibits dissociation from Nrf2 Nrf2 Nrf2 This compound->Nrf2 promotes release from Keap1 IKK IKK This compound->IKK inhibits Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzyme Expression (HO-1, SOD) ARE->Antioxidant Enzymes (e.g., HO-1, SOD) promotes transcription of Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, SOD)->Cellular Protection Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes translocates to nucleus and activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Proposed antioxidant and anti-inflammatory signaling pathways of this compound.

References

Assessing the Specificity of Meliasendanin D's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a therapeutic candidate is a critical determinant of its efficacy and safety profile. Natural products, such as Meliasendanin D, a limonoid isolated from Melia toosendan, often exhibit potent biological activities. However, a thorough assessment of their mechanism of action and potential off-target effects is paramount for their development as clinical agents. This guide provides a comparative framework for evaluating the specificity of this compound, drawing on the known activities of related limonoids from the same source and outlining established experimental protocols.

Comparative Analysis of Melia toosendan Limonoids

While specific data on this compound is limited in publicly available literature, several other limonoids from Melia toosendan have been characterized, revealing primary anti-inflammatory and cytotoxic activities. Understanding the mechanisms of these related compounds provides a foundation for investigating this compound.

CompoundPrimary Biological ActivityKey Molecular Targets/PathwaysReported IC50/EC50 Values
Toosendanin Cytotoxic- Induction of apoptosis via modulation of Bcl-2 family proteins (Bax, Bcl-2).[1] - Activation of caspases.[1]0.5–0.9 μM (hepatocellular carcinoma cells)[1]
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) Anti-inflammatory- Suppression of NF-κB activation.[1][2] - Inhibition of JNK activation.[1][2]Not specified in the provided results
Isotoosendanin Anti-inflammatory, Analgesic- Inhibition of acetic acid-induced vascular permeability.[3][4] - Reduction of carrageenan-induced paw edema.[3][4]Not specified in the provided results
Meliatoxin B1 Cytotoxic- Activity against KB (human oral carcinoma) cells.[5]Not specified in the provided results

Table 1: Comparative Biological Activities of Limonoids from Melia toosendan

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound, a multi-pronged approach employing a panel of in vitro assays is recommended. Below are detailed protocols for key experiments to elucidate its mechanism of action and identify potential off-target effects.

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

  • Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as a percentage of the TNF-α-stimulated control.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the NF-κB and JNK signaling pathways.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and treated with this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65 (NF-κB), JNK, and c-Jun. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells and to elucidate the involvement of caspases and mitochondrial pathways.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Cell Culture and Treatment: A human cancer cell line (e.g., HL-60) is treated with various concentrations of this compound for 24-48 hours.

    • Staining: Cells are harvested, washed, and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: The percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells is quantified using a flow cytometer.

  • Caspase Activity Assay:

    • Cell Lysis and Assay: Following treatment with this compound, cells are lysed, and the activity of caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric substrates.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Staining: Treated cells are incubated with a fluorescent cationic dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria.

    • Analysis: A decrease in fluorescence intensity, indicating mitochondrial depolarization, is measured by flow cytometry or fluorescence microscopy.

Visualizing Pathways and Workflows

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the key signaling pathways potentially modulated by Melia toosendan limonoids, which should be investigated for this compound.

G cluster_0 Anti-inflammatory Pathway LPS LPS IKK IKK LPS->IKK TNFR TNF-R TNFR->IKK IkB IκBα IKK->IkB P JNK JNK IKK->JNK NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus cJun c-Jun JNK->cJun P AP1 AP-1 cJun->AP1 AP1->nucleus inflammation Inflammatory Gene Expression nucleus->inflammation MD_proxy This compound (Hypothesized) MD_proxy->IKK MD_proxy->JNK

Figure 1. Hypothesized anti-inflammatory mechanism of this compound.

G cluster_1 Cytotoxic (Apoptotic) Pathway MD This compound Bax Bax MD->Bax + Bcl2 Bcl-2 MD->Bcl2 - Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed intrinsic apoptotic pathway for this compound.

Experimental Workflow for Specificity Assessment

The following workflow provides a logical progression for characterizing the specificity of this compound.

G cluster_workflow Specificity Assessment Workflow start Initial Screening (e.g., Anti-inflammatory & Cytotoxicity Assays) pathway_id Pathway Identification (Reporter Assays, Western Blot) start->pathway_id target_deconv Target Deconvolution (e.g., Kinase Profiling, CETSA, Proteomics) pathway_id->target_deconv off_target Off-Target Validation (Cell-based assays for identified off-targets) target_deconv->off_target in_vivo In Vivo Model Validation (Efficacy and Toxicity Studies) off_target->in_vivo end Specificity Profile Established in_vivo->end

Figure 3. A workflow for assessing the specificity of this compound.

Conclusion

While this compound holds therapeutic promise based on the activities of related limonoids, a comprehensive evaluation of its mechanism of action and specificity is essential. The comparative data and experimental protocols outlined in this guide provide a robust framework for such an investigation. By systematically elucidating the molecular targets and signaling pathways modulated by this compound, and by proactively identifying and validating potential off-target effects, researchers can build a strong foundation for its potential translation into a safe and effective therapeutic agent. The use of unbiased, large-scale techniques such as proteomics and kinase profiling will be instrumental in creating a complete specificity profile.

References

Independent Analysis of Meliasendanin D and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the specific biological activities of Meliasendanin D remains to be publicly documented. Research into its direct effects and replication of initial findings are not yet available in published literature. However, studies on closely related compounds, Meliasendanins E-J, isolated from Melia toosendan, offer insights into the potential anti-inflammatory properties of this class of nor-neolignans.

This guide provides a comparative analysis of the reported anti-inflammatory activity of compounds structurally related to this compound, based on available experimental data. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Meliasendanins.

Comparative Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action investigated for Meliasendanins involves the inhibition of nitric oxide (NO) production. Excessive NO, generated by inducible nitric oxide synthase (iNOS) in macrophages, is implicated in various inflammatory diseases. The following table summarizes the inhibitory effects of Meliasendanin-related compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

CompoundIC50 (µM) on NO ProductionSource
Meliasendanin G34.6[1]
Meliasendanin H39.5[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the LPS-induced nitric oxide production. Lower values indicate higher potency. Data for this compound is not available.

Experimental Protocols

The following methodology was employed to assess the anti-inflammatory activity of Meliasendanin-related compounds.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells were cultured in appropriate media.

  • Cells were pre-treated with varying concentrations of the test compounds (Meliasendanins G and H).

  • Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent nitric oxide production.

Nitric Oxide (NO) Production Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured to determine NO production.

  • The Griess reagent assay is a common method for this quantification.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of Meliasendanin compounds is depicted below.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Macrophages start->culture plate Plate Cells culture->plate pretreat Pre-treat with Meliasendanin Compounds plate->pretreat lps Stimulate with LPS pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay for Nitrite Concentration supernatant->griess measure Measure Absorbance griess->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for assessing anti-inflammatory activity.

Signaling Pathway

While the precise molecular targets of Meliasendanins have not been fully elucidated, their inhibitory effect on NO production suggests an interaction with the iNOS signaling pathway. A simplified representation of the LPS-induced iNOS pathway is provided below.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Meliasendanins Meliasendanins (Proposed Inhibition) Meliasendanins->iNOS_Protein

Caption: Proposed inhibition of the iNOS pathway.

The available data on Meliasendanins G and H suggest a potential for this class of compounds to modulate inflammatory responses. However, further research, including independent replication and studies on a broader range of inflammatory markers and pathways, is necessary to fully understand their therapeutic potential. The lack of data on this compound specifically highlights the need for foundational research to establish its biological activity profile.

References

Meliasendanin D (Toosendanin) vs. Standard-of-Care Chemotherapy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data suggests that Toosendanin, a triterpenoid derivative isolated from Melia toosendan, exhibits potent anti-cancer properties that warrant comparison with established standard-of-care chemotherapy agents across various cancer types. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

While the user's query specified "Meliasendanin D," the available scientific literature predominantly refers to the active compound as Toosendanin (TSN). It is presumed that "this compound" is a less common synonym or a related compound with similar bioactive properties. This comparison, therefore, focuses on the data available for Toosendanin.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Toosendanin has demonstrated significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Toosendanin compared to standard-of-care chemotherapy agents in various cancer cell lines.

Cell LineCancer TypeToosendanin (TSN) IC50Standard-of-Care AgentStandard-of-Care IC50
HL-60 Acute Promyelocytic Leukemia28 ng/mL (48h)[1]All-trans retinoic acid (ATRA)> 10-5 M (72h)[2]
CAL27 Oral Squamous Cell Carcinoma25.39 ± 1.37 nM (48h)CisplatinNot available in CAL27
HN6 Oral Squamous Cell Carcinoma13.93 ± 1.13 nM (48h)CisplatinNot available in HN6
MCF-7 Breast CancerNot availableDoxorubicin0.68 ± 0.04 µg/mL (48h)[3]
U87MG Glioblastoma114.5 µM (48h)[4]TemozolomideNot available in U87MG
LN18 Glioblastoma172.6 µM (48h)[4]TemozolomideNot available in LN18
LN229 Glioblastoma217.8 µM (48h)[4]TemozolomideNot available in LN229
U251 Glioblastoma265.6 µM (48h)[4]TemozolomideNot available in U251

Mechanisms of Action: A Divergence in Cellular Targeting

Toosendanin appears to exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways. In contrast, standard-of-care chemotherapies often act through more direct cytotoxic mechanisms, such as DNA damage.

Toosendanin:

  • Apoptosis Induction: Studies have shown that Toosendanin induces apoptosis in cancer cells. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Arrest: Toosendanin has been observed to cause cell cycle arrest, primarily in the S phase and G0/G1 phase.[1][5]

  • Signaling Pathway Modulation:

    • JNK Pathway: In HL-60 cells, Toosendanin's pro-apoptotic effects are mediated through the suppression of the JNK signaling pathway.[1]

    • PI3K/Akt Pathway: In glioma cells, Toosendanin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4] A recent study on diffuse large B-cell lymphoma (DLBCL) also identified Toosendanin as a dual inhibitor of PI3K and PLK1.[6]

    • p-STAT3 Pathway: In oral squamous cell carcinoma, Toosendanin has been shown to suppress p-STAT3.[7]

Standard-of-Care Chemotherapy Agents:

  • All-trans retinoic acid (ATRA): Used in acute promyelocytic leukemia, ATRA induces differentiation of leukemic cells.[8]

  • Cisplatin: A platinum-based compound that causes DNA damage by forming cross-links, leading to apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone): The standard regimen for diffuse large B-cell lymphoma.[9][10][11][12][13] Each component has a different mechanism of action, targeting various cellular processes from DNA replication to microtubule formation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Toosendanin.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Toosendanin Toosendanin CDC42 CDC42 Toosendanin->CDC42 Inhibits MEKK1 MEKK1 CDC42->MEKK1 JNK JNK MEKK1->JNK Apoptosis Apoptosis JNK->Apoptosis Suppression leads to PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Toosendanin Toosendanin PI3K PI3K Toosendanin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth Promotes Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., HL-60, MCF-7) Treatment Treat with Toosendanin vs. Standard Drug Cell_Culture->Treatment Viability_Assay MTT Assay (Determine IC50) Treatment->Viability_Assay Apoptosis_Assay Annexin V / PI Staining (Quantify Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Analyze Cell Cycle) Treatment->Cell_Cycle_Assay Data_Analysis Compare Efficacy & Mechanism of Action Viability_Assay->Data_Analysis Mechanism_Study Western Blot / PCR (Signaling Pathways) Apoptosis_Assay->Mechanism_Study Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Study->Data_Analysis

References

Safety Operating Guide

Prudent Disposal of Meliasendanin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Meliasendanin D could not be located. The following disposal procedures are based on general best practices for the safe handling and disposal of research-grade organic compounds, specifically natural product extracts and lignans. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

This compound, a lignin isolated from the fruit of Melia toosendan, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As with many organic substances, it should not be disposed of down the drain.[2][3][4] This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure all appropriate personal protective equipment (PPE) is worn. This is a fundamental step in safe laboratory practice.[2][3][4][5]

Required Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.[3][4]

  • Laboratory Coat: To protect skin and clothing.[2][4]

  • Nitrile Gloves: To prevent direct skin contact.[2][3]

  • Closed-toe Shoes: To protect feet from spills.[2][4]

All handling of this compound, especially if it is in a powdered form or dissolved in a volatile solvent, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound waste depends on its form (solid or liquid) and the quantity. All waste must be treated as hazardous unless confirmed otherwise by your institution's EHS office.

Step 1: Waste Segregation Proper segregation is critical for safe and compliant chemical waste disposal.[5]

  • Solid Waste:

    • This includes unused or expired pure this compound, as well as contaminated materials such as pipette tips, weigh boats, and contaminated gloves or bench paper.

    • Solid waste should be collected in a designated, leak-proof hazardous waste container that is clearly labeled.[6] Do not mix with general laboratory trash.

  • Liquid Waste:

    • This includes solutions containing this compound and any solvents used to rinse glassware that came into contact with the compound.

    • Collect all liquid waste in a designated "Organic Liquid" or "Non-Halogenated Organic Waste" container.[2][3][4] Ensure the container is made of a material compatible with the solvents used.

    • Never pour organic liquid waste down the drain.[2][3][4]

Step 2: Waste Container Management Proper management of waste containers is essential to prevent spills and ensure safety.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of all components (e.g., "this compound in Methanol")

    • The approximate concentration or volume of each component

    • The date the waste was first added to the container

  • Storage: Keep waste containers securely sealed at all times, except when adding waste.[5][7] Store them in a designated satellite accumulation area (SAA) within the laboratory, away from ignition sources if flammable solvents are present.[7][8]

Step 3: Arranging for Disposal Once a waste container is full or has been in the SAA for the maximum allowed time (per institutional policy, often up to one year), it must be disposed of through the proper channels.[7][8]

  • Contact your institution's EHS department or follow the established procedure for hazardous waste pickup.[7]

  • Ensure all paperwork, such as a hazardous waste pickup request form, is completed accurately.[7]

III. Decontamination of Glassware and Surfaces
  • Glassware: Rinse any glassware that has come into contact with this compound three times with a suitable organic solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Surfaces: Decontaminate any spills on benchtops or other surfaces according to your laboratory's standard operating procedures for chemical spills.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MeliasendaninD_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated waste_type Solid or Liquid? waste_generated->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled 'Organic Liquid' Waste Container waste_type->liquid_container Liquid store_saa Store Sealed Container in Satellite Accumulation Area solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

No specific quantitative data regarding the toxicity or environmental hazards of this compound was found in the search results. The following table summarizes general safety properties for organic compounds handled in a research setting.

PropertyGeneral Precaution / DataCitation(s)
Flammability Keep away from ignition sources. Store in designated flammable storage cabinets if applicable.[2][4]
Toxicity Avoid direct contact and inhalation. Handle in a fume hood.[2][4]
Volatility Handle in a well-ventilated area or fume hood to prevent vapor accumulation.[2][4]
Reactivity Store away from strong oxidizing agents.[2]
Disposal Threshold No specific threshold found. All quantities should be treated as hazardous waste unless otherwise specified by EHS.[8]

Experimental Protocols

No experimental protocols for the disposal or degradation of this compound were found in the search results. The disposal procedures provided are based on established general laboratory safety protocols for chemical waste management. Researchers should always adhere to the specific protocols established by their institution.

References

Personal protective equipment for handling Meliasendanin D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Meliasendanin D. The following procedures are based on best practices for handling potent, biologically active compounds and general guidelines for cytotoxic agents, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Due to its biological activity, this compound should be handled with caution. The following personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or ingestion.

PPE CategoryItemSpecifications & Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated.
Body Protection Disposable GownA disposable, fluid-resistant gown with long sleeves and elastic cuffs is required to protect skin and clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect against splashes and aerosols.[1]
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection should be used, especially when handling the solid compound or preparing solutions, to prevent inhalation of airborne particles.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (e.g., a dilute bleach solution followed by a water rinse, if compatible with the compound's chemistry) or a suitable laboratory detergent.[2]

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other disposable materials should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[3]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh Enter Handling Phase handle_sol Prepare Stock Solution handle_weigh->handle_sol handle_exp Perform Experiment handle_sol->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon Complete Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff finish finish cleanup_doff->finish End

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on general best practices for handling cytotoxic or potent compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. A risk assessment should be performed before beginning any work with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.